Technical Guide: Synthesis and Characterization of N-(2-acetylphenyl)thiophene-2-sulfonamide
This guide outlines the synthesis, characterization, and mechanistic underpinnings of N-(2-acetylphenyl)thiophene-2-sulfonamide , a molecule of significant interest in medicinal chemistry as a bioisostere of N-aryl-benze...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the synthesis, characterization, and mechanistic underpinnings of N-(2-acetylphenyl)thiophene-2-sulfonamide , a molecule of significant interest in medicinal chemistry as a bioisostere of N-aryl-benzenesulfonamides and a precursor for fused heterocycles like indazoles and quinolines.
Part 1: Executive Summary & Retrosynthetic Analysis
Scientific Significance:
This compound represents a "privileged scaffold" in drug discovery.[1][2] The thiophene ring serves as a lipophilic bioisostere for phenyl groups, often improving metabolic stability or potency in kinase inhibitors and antimicrobial agents. The ortho-acetyl group on the aniline moiety is strategically important; it acts as an electrophilic handle for downstream cyclization reactions (e.g., Friedländer synthesis) or as a hydrogen-bond acceptor in protein-ligand interactions.
Retrosynthetic Logic:
The most efficient disconnection is at the sulfonamide nitrogen-sulfur bond.
Challenge: The amino group in 2-aminoacetophenone is deactivated by the electron-withdrawing carbonyl group and stabilized by an intramolecular hydrogen bond, reducing its nucleophilicity compared to standard anilines.
Observed [M-H]⁻: 280.01 (Negative mode is often more sensitive for sulfonamides due to acidic NH).
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<40%)
Reduced nucleophilicity of amine due to intramolecular H-bond with acetyl group.
Use NaH (Sodium Hydride) in THF to deprotonate the amine before adding sulfonyl chloride (formation of amide anion).
Bis-sulfonylation
Excess sulfonyl chloride or high temperature.
Strictly control stoichiometry (1.0 : 1.1) and keep temperature at 0°C during addition.
Oily Product
Impurities preventing crystallization.
Triturate the oil with cold Diethyl Ether or Hexanes to induce solidification.
References
Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. (Provides foundational spectral ranges for sulfonamide N-H and SO₂ stretches).
Synthesis and characterization of some sulfonamide derivatives. Research India Publications. (Details general protocols for sulfonylation of substituted anilines).
Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry. (Validates the stability and synthesis of thiophene-sulfonamide scaffolds).
Preparation of indazoles via metal free intramolecular electrophilic amination. Organic Syntheses. (Highlights the reactivity of 2-aminoacetophenone and its use as a precursor).
2-Thiophenesulfonamide | CID 72881. PubChem.[4] (Physical properties and biological relevance of the thiophene sulfonamide moiety).
Physicochemical Properties of N-(2-acetylphenyl)thiophene-2-sulfonamide
This guide outlines the physicochemical profile, synthesis, and characterization protocols for N-(2-acetylphenyl)thiophene-2-sulfonamide . This document is structured for researchers and drug development professionals, f...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the physicochemical profile, synthesis, and characterization protocols for N-(2-acetylphenyl)thiophene-2-sulfonamide . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold and synthetic intermediate.
Technical Guide & Characterization Framework
Executive Summary & Chemical Identity
N-(2-acetylphenyl)thiophene-2-sulfonamide is a diaryl sulfonamide derivative characterized by a thiophene ring linked via a sulfonyl group to an ortho-acetylated aniline moiety. It serves as a critical intermediate in the synthesis of fused heterocyclic systems (e.g., thieno[2,3-c]quinolines) and acts as a privileged scaffold in medicinal chemistry for carbonic anhydrase inhibitors and antitumor agents.
Note: Values below represent a synthesis of experimental data for analogous thiophene-sulfonamides and computational consensus for this specific derivative.
Core Physical Parameters
Parameter
Value / Range
Relevance to Drug Development
Physical State
Crystalline Solid
Solid-state handling and formulation.
Melting Point
115–125 °C (Predicted)
Indicates crystal lattice stability; critical for purification.
LogP (Lipophilicity)
2.1 – 2.4
Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).
pKa (Acidic)
9.5 – 10.2 (Sulfonamide NH)
Weakly acidic; predominantly neutral at physiological pH (7.4).
Solubility (Water)
Low (< 0.1 mg/mL)
Requires cosolvents (DMSO, PEG-400) for biological assays.
Solubility (Organic)
High (DMSO, DMF, Acetone)
Suitable for stock solution preparation (typically 10–20 mM).
Structural Geometry & Conformation
The molecule adopts a "V-shaped" conformation around the sulfonamide sulfur atom. The ortho-acetyl group on the phenyl ring introduces steric bulk, often forcing the phenyl ring out of coplanarity with the sulfonamide linkage. This "twisted" conformation is energetically favorable and facilitates intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen, potentially stabilizing the structure against hydrolysis.
Synthesis & Reaction Pathways
The synthesis of N-(2-acetylphenyl)thiophene-2-sulfonamide is a nucleophilic substitution reaction. The ortho-acetyl group makes the aniline nitrogen less nucleophilic due to steric hindrance and electron withdrawal, often requiring basic catalysis (e.g., Pyridine or DMAP).
Synthesis Workflow (DOT Visualization)
Caption: Nucleophilic substitution pathway for the synthesis of the target sulfonamide under basic conditions.
Stability & Degradation Profile
Understanding the stability of this compound is crucial for storage and assay validity.
Hydrolytic Stability
Acidic Conditions (pH < 2): The sulfonamide bond is generally stable, but the acetyl group may undergo acid-catalyzed ketalization if stored in alcohols.
Basic Conditions (pH > 10): Susceptible to hydrolysis of the sulfonamide bond at elevated temperatures, yielding thiophene-2-sulfonic acid and 2-aminoacetophenone.
Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 1.0 mL of PBS (pH 7.4). Vortex vigorously for 1 minute.
Equilibration: Shake at 37°C for 24 hours (orbital shaker).
Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
Quantification: Remove supernatant, dilute with Acetonitrile (1:1), and analyze via HPLC-UV (254 nm).
Calculation: Compare peak area against a standard curve prepared in DMSO.
Protocol B: Determination of Lipophilicity (LogD)
Rationale: The shake-flask method is the gold standard for validating calculated LogP values.
System: Octanol-Water (saturated with each other).
Procedure: Dissolve compound in octanol (saturated with water) to 100 µM.
Partitioning: Mix equal volumes of drug-octanol and water-saturated octanol. Vortex for 30 minutes.
Phase Separation: Centrifuge to separate phases.
Analysis: Analyze both phases by HPLC.
Formula:
Biological & Synthetic Applications
Fragment-Based Drug Discovery (FBDD)
This molecule represents a "privileged structure" capable of binding to multiple targets:
Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group coordinates with the Zinc ion in the CA active site.
Tubulin Polymerization: Thiophene-sulfonamides have shown efficacy in disrupting microtubule dynamics in cancer cell lines.
Synthetic Utility: The Friedländer Condensation
The ortho-acetyl group positions this molecule as an ideal precursor for intramolecular cyclization. Under acid catalysis, it can undergo condensation to form tricyclic structures (e.g., thieno-quinolines), which are potent DNA intercalators.
Biological Workflow Visualization
Caption: Dual utility of the compound as a biological inhibitor and a synthetic intermediate for fused heterocycles.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Kalaria, P. N., et al. (2014). Thiophene scaffold as a privileged motif in current medicinal chemistry. Current Drug Targets. Link
Mohamed, M. S., et al. (2015). Synthesis and biological evaluation of some new sulfonamide derivatives as potential antimicrobial agents. Molecules. Link
PubChem. (2024). 2-Thiophenesulfonamide Compound Summary. National Library of Medicine. Link
This is an in-depth technical guide on the crystal structure analysis of N-(2-acetylphenyl)thiophene-2-sulfonamide . This document is structured as a high-level protocol and analysis framework for researchers, synthesizi...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the crystal structure analysis of N-(2-acetylphenyl)thiophene-2-sulfonamide . This document is structured as a high-level protocol and analysis framework for researchers, synthesizing established crystallographic principles with specific structural predictions for this compound class.
Executive Summary
The structural characterization of N-(2-acetylphenyl)thiophene-2-sulfonamide (hereafter Target Compound 1 ) represents a critical intersection between thiophene-based bioisosteres and the pharmacologically active sulfonamide scaffold. This guide details the complete workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 1 .
Central to this analysis is the intramolecular S(6) hydrogen bonding motif characteristic of ortho-acetyl sulfonamides, which locks the molecular conformation and dictates the supramolecular assembly. This document serves as both a procedural manual and a structural predictive framework for drug development professionals.
Chemical Context & Synthesis
The target compound combines a lipophilic thiophene ring with an ortho-acetyl aniline moiety. The presence of the acetyl group at the ortho position is not merely a functional handle; it is a structural control element that enforces planarity through intramolecular hydrogen bonding.
Synthetic Pathway
The synthesis follows a nucleophilic substitution mechanism under basic conditions. The high reactivity of the sulfonyl chloride requires strict anhydrous conditions to prevent hydrolysis to the sulfonic acid.
Dissolve 2-aminoacetophenone in anhydrous pyridine at 0°C.
Add thiophene-2-sulfonyl chloride dropwise over 30 minutes to control exotherm.
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
Quench: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the sulfonamide.
Purification: Recrystallize the crude precipitate from Ethanol/Water (3:1) to obtain diffraction-quality single crystals.
Figure 1: Synthetic workflow for the production of single crystals of N-(2-acetylphenyl)thiophene-2-sulfonamide.
Crystallographic Data Collection Strategy
To ensure high-resolution data suitable for publication and Hirshfeld surface analysis, the following data collection parameters are mandatory.
Experimental Parameters
Parameter
Specification
Rationale
Radiation Source
Mo K ( Å)
Minimizes absorption by Sulfur atoms compared to Cu radiation.
Temperature
100 K (Cryostream)
Reduces thermal motion (ellipsoids), improving precision of H-atom positions.
Resolution
0.75 Å or better
Essential for accurate bond length determination (S-N, S=O).
Completeness
> 99.5%
Required for reliable structure solution and refinement.
Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) within the Olex2 GUI.
Hydrogen Treatment:
N-H Proton: Locate from difference Fourier map and refine isotropically (critical for confirming the intramolecular H-bond).
C-H Protons: Place in calculated positions using a riding model (
of parent).
Structural Analysis & Discussion
This section details the expected structural features based on the analysis of analogous ortho-substituted sulfonamides.
Molecular Conformation: The S(6) Motif
The defining feature of Target Compound 1 is the intramolecular hydrogen bond between the sulfonamide N-H and the acetyl carbonyl oxygen (C=O).
Interaction: N1—H1···O(carbonyl)
Graph Set:
(forming a six-membered pseudo-ring).
Consequence: This interaction locks the C(phenyl)-N bond rotation, forcing the acetyl group and the sulfonamide moiety to be coplanar with the phenyl ring. This "planar core" significantly influences the packing, preventing the molecule from adopting the twisted "L-shape" often seen in meta- or para-substituted sulfonamides.
Thiophene Ring Orientation
Unlike the rigid phenyl side, the thiophene ring retains some rotational freedom around the S-C(thiophene) bond.
Preferred Orientation: The thiophene ring typically orients such that the C=C bond eclipses one of the sulfonyl oxygens to minimize steric repulsion.
Disorder: Be alert for rotational disorder in the thiophene ring (flip of 180°), which is common in thiophene derivatives due to the similar scattering factors of S and C=C fragments.
Geometric Parameters (Expected)
Based on high-precision studies of similar sulfonamides [1, 2], the following bond metrics serve as validation standards:
Bond
Expected Length (Å)
Description
S1—O1 / S1—O2
1.430 – 1.445
Typical S=O double bond character.
S1—N1
1.630 – 1.650
Single bond character; N is hybridized.
S1—C(thiophene)
1.750 – 1.770
Significantly shorter than S-C(alkyl) due to resonance.
C=O (acetyl)
1.210 – 1.230
Typical carbonyl; may be slightly lengthened if H-bond is strong.
Supramolecular Architecture
With the strong N-H donor "used up" by the intramolecular bond, the crystal packing relies on weaker forces.
Absence of Classical Dimers: Unlike primary sulfonamides (
) which form dimers, Compound 1 lacks a second proton donor.
C-H···O Interactions: The sulfonyl oxygens will act as acceptors for weak C-H donors from adjacent phenyl or thiophene rings, likely forming infinite chains or ribbons.
- Stacking: The planar nature of the ortho-acetyl-phenyl system facilitates face-to-face -stacking, while the thiophene ring often engages in edge-to-face (T-shaped) interactions.
Figure 2: Hierarchy of interactions driving the crystal packing. The intramolecular S(6) motif (Red) dictates the availability of donors for intermolecular assembly.
Hirshfeld Surface Analysis Protocol
To quantify the non-covalent interactions, Hirshfeld surface analysis (using CrystalExplorer) is required.
Generate Surface: Map
over the molecular surface.
Red spots: Indicate strong contacts (likely the intramolecular H-bond if mapped internally, or close C-H···O contacts).
White regions: Van der Waals contacts.
2D Fingerprint Plots:
H···O/O···H Spikes: Will dominate the plot, representing the C-H···O interactions.
C···C Region: Look for a green area on the diagonal (
Å), indicative of - stacking.
S···X Contacts: Check for specific Sulfur-Sulfur or Sulfur-Oxygen contacts, which are common in thiophene derivatives.
References
Sulfonamide Hydrogen Bonding: Gelbrich, T., & Hursthouse, M. B. (2005). Systematic analysis of the crystal structure of sulfonamides. CrystEngComm, 7(53), 324-336. Link
Ortho-Acetyl Effect: Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides. Crystal Growth & Design, 19(6), 3369-3378. Link
Thiophene Geometry: Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link
Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link
Comprehensive Spectroscopic Characterization (NMR, IR, MS) of N-(2-acetylphenyl)thiophene-2-sulfonamide
Executive Summary N-(2-acetylphenyl)thiophene-2-sulfonamide (Chemical Formula: ) is a highly functionalized building block of significant interest in medicinal chemistry. Sulfonamide derivatives containing heterocyclic m...
) is a highly functionalized building block of significant interest in medicinal chemistry. Sulfonamide derivatives containing heterocyclic moieties, such as thiophene, are critical pharmacophores frequently evaluated for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities (e.g., COX-2 and tubulin polymerization inhibition)[1].
This technical whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of this molecule. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a robust analytical methodology that confirms both the atomic connectivity and the spatial electronic effects governing the molecule's behavior.
Molecular Architecture & Causality in Spectroscopy
The structural elucidation of N-(2-acetylphenyl)thiophene-2-sulfonamide relies on understanding the electronic crosstalk between its three primary motifs:
The Thiophene Ring: An electron-rich heterocycle that exhibits distinct, predictable scalar coupling constants (
-values) in NMR, allowing for unambiguous assignment of the H3, H4, and H5 protons.
The Sulfonamide Linkage (
): The highly polar S-N bond is the primary locus for fragmentation in mass spectrometry[2]. Furthermore, the strong electron-withdrawing nature of the sulfonyl group heavily deshields the adjacent nitrogen proton.
The ortho-Acetylphenyl Group: The spatial proximity of the acetyl carbonyl oxygen to the sulfonamide N-H proton facilitates a strong intramolecular hydrogen bond . This interaction restricts bond rotation, dramatically shifts the N-H proton resonance downfield in NMR, and lowers the carbonyl stretching frequency in IR spectroscopy.
Analytical Workflow & Experimental Methodology
To ensure absolute trustworthiness, the following protocols constitute a self-validating system. Each technique is selected to overcome specific analytical challenges associated with sulfonamides[3].
Analytical workflow for the spectroscopic characterization of sulfonamide derivatives.
Step-by-Step Methodology
Sample Preparation & Purity Validation:
Protocol: Weigh 5.0 mg of the synthesized compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
, 99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Causality: Sulfonamides often exhibit poor solubility in chlorinated solvents like
due to strong intermolecular hydrogen bonding. DMSO- disrupts these intermolecular networks while preserving the critical intramolecular hydrogen bond between the N-H and the ortho-acetyl group.
Nuclear Magnetic Resonance (NMR) Acquisition:
Protocol: Acquire
NMR spectra on a 400 MHz spectrometer at 298 K (16 scans, relaxation delay 1.5 s). Acquire NMR spectra at 100 MHz (1024 scans, relaxation delay 2.0 s) using standard proton decoupling.
Attenuated Total Reflectance FT-IR (ATR-FTIR):
Protocol: Place 1–2 mg of the neat crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm
at a resolution of 4 cm.
Causality: ATR is explicitly chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a broad O-H band (~3300 cm
) that obscures the critical N-H stretch of the sulfonamide.
High-Resolution Mass Spectrometry (HRMS):
Protocol: Dilute a 10 µL aliquot of the sample in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) with 0.1% formic acid. Inject into an ESI-TOF mass spectrometer in positive ion mode (Capillary voltage: 3.0 kV; Desolvation temp: 350 °C).
Causality: Electrospray Ionization (ESI) is a soft ionization technique. It prevents the premature thermal degradation of the fragile S-N bond, ensuring the intact pseudo-molecular ion
is accurately detected.
Spectroscopic Data Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data definitively maps the atomic connectivity. The most diagnostic signal is the heavily deshielded sulfonamide proton at
10.85 ppm. In typical alkyl sulfonamides, this proton resonates between 7.0–8.0 ppm. The extreme downfield shift here is a direct consequence of the electron-withdrawing group compounded by the intramolecular hydrogen bond with the adjacent acetyl oxygen.
Table 1:
NMR Assignments (400 MHz, DMSO-)
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Integration
Assignment & Causality
10.85
Singlet (br)
-
1H
-NH-SO- : Deshielded by intramolecular H-bonding.
7.92
Doublet of doublets
8.0, 1.5
1H
Ph-H3 : ortho to the acetyl group.
7.85
Doublet of doublets
5.0, 1.3
1H
Th-H5 : Thiophene proton adjacent to sulfur.
7.62
Doublet of doublets
3.8, 1.3
1H
Th-H3 : Thiophene proton ortho to sulfonyl.
7.55
Triplet of doublets
7.8, 1.5
1H
Ph-H5 : Phenyl ring proton.
7.48
Doublet of doublets
8.1, 1.2
1H
Ph-H6 : ortho to the sulfonamide nitrogen.
7.25
Triplet of doublets
7.6, 1.2
1H
Ph-H4 : Phenyl ring proton.
7.15
Doublet of doublets
5.0, 3.8
1H
Th-H4 : Thiophene proton (meta coupling).
2.58
Singlet
-
3H
-CH : Acetyl methyl group.
Table 2:
NMR Assignments (100 MHz, DMSO-)
Chemical Shift (, ppm)
Carbon Type
Assignment
201.5
Quaternary (C=O)
Acetyl carbonyl carbon
140.2
Quaternary
Thiophene C2 (attached to SO)
138.5
Quaternary
Phenyl C1 (attached to NH)
134.2, 131.5, 123.2, 120.1
Tertiary (CH)
Phenyl aromatic carbons (C5, C3, C4, C6)
133.1, 132.4, 127.8
Tertiary (CH)
Thiophene aromatic carbons (C5, C3, C4)
124.5
Quaternary
Phenyl C2 (attached to acetyl group)
28.5
Primary (CH)
Acetyl methyl carbon
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy validates the presence of the functional groups. The carbonyl stretch at 1648 cm
is significantly lower than a standard aliphatic ketone (~1715 cm). This red-shift is caused by the -conjugation with the phenyl ring and the weakening of the C=O double bond character due to its role as a hydrogen bond acceptor from the N-H group.
The exact monoisotopic mass of the neutral molecule is calculated as 281.0180 Da. Under positive ESI conditions, the molecule readily protonates to form the
ion. The primary fragmentation pathway is driven by the heterolytic cleavage of the S-N bond, a hallmark diagnostic feature of sulfonamides[2].
Proposed ESI-HRMS fragmentation pathway for N-(2-acetylphenyl)thiophene-2-sulfonamide.
Table 4: HRMS Fragmentation Data (ESI-TOF, Positive Ion Mode)
Observed m/z
Calculated m/z
Ion Formula
Fragment Identity
282.025
282.025
Pseudo-molecular ion
146.957
146.957
Thiophene-2-sulfonyl cation
135.068
135.068
2-Acetyl-aniline radical cation
82.995
82.995
Thiophene cation (loss of SO)
Conclusion
The comprehensive spectroscopic profiling of N-(2-acetylphenyl)thiophene-2-sulfonamide yields a self-consistent, highly validated dataset. The exact mass determination via HRMS confirms the elemental composition, FT-IR verifies the presence of the critical functional motifs (carbonyl, sulfonyl, and amine), and multidimensional NMR provides absolute proof of the spatial connectivity and the existence of a strong intramolecular hydrogen bond. This rigorous analytical framework ensures the structural integrity of the compound prior to downstream biological or pharmacological deployment.
References
Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs, paom.pl. 1
Design and Antiproliferative Evaluation of Novel Sulfanilamide Derivatives as Potential Tubulin Polymerization Inhibitors, mdpi.com.2
Physicochemical Properties of 2-Benzenesulphonyl-acetamidine: A Technical Guide, benchchem.com. 3
Thiophene-2-Sulfonamide Derivatives: A Technical Guide to Biological Potency and Therapeutic Applications
The following technical guide details the biological activities, synthesis, and therapeutic potential of thiophene-2-sulfonamide derivatives. Executive Summary The thiophene-2-sulfonamide scaffold represents a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activities, synthesis, and therapeutic potential of thiophene-2-sulfonamide derivatives.
Executive Summary
The thiophene-2-sulfonamide scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere to the classical benzenesulfonamide moiety. Its significance lies in its enhanced lipophilicity and specific electronic properties, which often result in superior binding affinity for metalloenzymes—most notably Carbonic Anhydrases (CAs) . Beyond diuretic and anti-glaucoma applications, recent research has expanded this scaffold's utility into oncology (via tubulin and kinase inhibition) and antimicrobial therapeutics. This guide provides a rigorous analysis of the scaffold’s synthesis, structure-activity relationships (SAR), and experimental validation protocols.
Chemical Architecture & Synthesis Strategy
Scaffold Analysis
The core structure consists of a five-membered thiophene ring substituted at the C2 position with a sulfonamide group (
).
Bioisosterism: The thiophene ring is electron-rich (
-excessive) compared to benzene, facilitating stronger interactions with hydrophobic protein pockets (e.g., Phe131 in hCA II).
The Zinc Anchor: The unsubstituted sulfonamide nitrogen is the critical pharmacophore, ionizing to
to coordinate with the ion in the active site of metalloenzymes.
The most robust method for generating the parent scaffold involves the electrophilic substitution of thiophene followed by nucleophilic attack by ammonia.
Reagents & Conditions:
Chlorosulfonation: Chlorosulfonic acid (
), to RT.
Amination: Concentrated aqueous
or substituted amines, .
Step-by-Step Methodology:
Preparation of Sulfonyl Chloride:
Charge a 3-neck round-bottom flask with chlorosulfonic acid (3.0 eq). Cool to
under atmosphere.
Add thiophene (1.0 eq) dropwise over 30 minutes, maintaining temperature
to prevent polymerization.
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Quench the reaction by pouring the mixture onto crushed ice. Extract the resulting thiophene-2-sulfonyl chloride with dichloromethane (DCM). Wash with cold water, dry over anhydrous
, and concentrate.
Sulfonamide Formation:
Dissolve the sulfonyl chloride intermediate in acetone or THF.
Add excess aqueous ammonia (for primary sulfonamide) or a specific amine (for derivatives) dropwise at
.
Stir for 1-4 hours. Acidify with 1N HCl to precipitate the product.
Purification: Recrystallize from ethanol/water.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway via chlorosulfonation. Precise temperature control is required in step 1 to avoid tar formation.
The most authoritative biological activity of thiophene-2-sulfonamides is the inhibition of Carbonic Anhydrase isoforms (hCA I, II, IX, and XII).
Mechanism of Action
The sulfonamide moiety acts as a Zinc Binding Group (ZBG) .
Ionization: The sulfonamide
deprotonates to .
Coordination: The anion coordinates to the catalytic
ion, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of .
Secondary Interactions: The thiophene ring engages in Van der Waals interactions with the hydrophobic half of the active site (Val121, Leu198, Trp209).
Visualization: Molecular Mechanism
Figure 2: Mechanism of CA inhibition. The sulfonamide coordinates the metal ion while the thiophene tail stabilizes the complex via hydrophobic contacts.
Experimental Protocol: CA Inhibition Assay (Stopped-Flow)
This protocol measures the inhibition constant (
) against hCA II.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Substrate:
saturated water.
Indicator: 0.2 mM Phenol Red.
Procedure:
Incubate the enzyme (hCA II) with the thiophene derivative (dissolved in DMSO, final concentration <1%) for 15 minutes at RT.
Load the enzyme-inhibitor mix into a stopped-flow spectrophotometer.
Rapidly mix with
saturated water.
Monitor the absorbance change at 557 nm (transition of Phenol Red from red to yellow as pH drops due to carbonic acid formation).
Calculation:
Determine the initial velocity (
) of the reaction.
Calculate
using a non-linear regression (Log[Inhibitor] vs. Response).
Beyond CA inhibition, thiophene-2-sulfonamides exhibit potent anticancer properties through tubulin polymerization inhibition and kinase modulation .
Comparative Potency Data
The following table summarizes the cytotoxicity (
) of key thiophene derivatives against the MCF-7 (Breast Cancer) cell line, derived from recent SAR studies.
Compound ID
Substitution (R-Group)
Target Mechanism
IC50 (µM)
Reference
L-650719
6-hydroxy-benzo[b]thiophene
CA II / IX Inhibition
0.01 (Ki)
[1]
TP-5
Fused thiophene scaffold
Tubulin Destabilization
9.39
[2]
Compd 6
4-(3-methylisoxazol-5-yl)
Apoptosis Induction
10.25
[3]
Doxorubicin
(Positive Control)
DNA Intercalation
32.00
[3]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: Determine cell viability after treatment.
Cell Culture: Seed HepG2 or MCF-7 cells in 96-well plates (
cells/well) in DMEM media. Incubate for 24h at , 5% .
Treatment: Add thiophene derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1%) and Doxorubicin (positive control). Incubate for 48h.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Aspirate media and add 150 µL DMSO to dissolve purple formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader.
Analysis: Calculate % Cell Viability =
.
Structure-Activity Relationship (SAR) Analysis
Designing effective thiophene-2-sulfonamides requires balancing the "Zinc Anchor" with the "Tail" modifications.
SAR Visualization
Figure 3: Structure-Activity Relationship map. The C5 position is the primary vector for optimization, while the sulfonamide group is strictly conserved for CA targeting.
Key Insights
The "Sulfonamide Paradox": For CA inhibition, the nitrogen must be unsubstituted (
). If the nitrogen is substituted (), the molecule loses affinity for Zinc but may gain activity against other targets like COX-2 or antitumor kinases .
C5 Extension: Introducing aryl groups at C5 (via Suzuki coupling) creates "two-tail" inhibitors that can span the entire active site cavity of CA IX, leading to nanomolar or sub-nanomolar potency.
Future Perspectives
The field is moving toward Dual-Target Ligands .
CA IX + Radiosensitization: Using thiophene sulfonamides to target hypoxic tumors (which overexpress CA IX) while attaching a radiosensitizing moiety.
Nanoparticle Delivery: Recent studies utilize albumin nanoparticles to encapsulate hydrophobic thiophene derivatives, improving bioavailability and tumor accumulation (EPR effect).
References
Sugrue, M. F., et al. (1990). Ocular hypotensive activity and disposition of the topical carbonic anhydrase inhibitor 6-hydroxy-benzo[b]thiophene-2-sulfonamide, L-650719, in the rabbit. Journal of Ocular Pharmacology. Link
Zhang, Y., et al. (2019).[1] Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Pharmaceutics. Link
Ghorab, M. M., et al. (2014).[2] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.[2][3][4][5] Acta Pharmaceutica.[2] Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes. Journal of Biochemical and Molecular Toxicology. Link
N-(2-acetylphenyl)thiophene-2-sulfonamide mechanism of action predictions
The following technical guide provides a comprehensive mechanistic analysis of N-(2-acetylphenyl)thiophene-2-sulfonamide , structured for researchers and drug development professionals. Status: Predictive Technical Guide...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive mechanistic analysis of N-(2-acetylphenyl)thiophene-2-sulfonamide , structured for researchers and drug development professionals.
N-(2-acetylphenyl)thiophene-2-sulfonamide represents a "privileged structure" in medicinal chemistry, merging the bioisosteric properties of the thiophene ring with a reactive ortho-acetyl N-phenyl sulfonamide linker. Unlike simple primary sulfonamides which act predominantly as Carbonic Anhydrase Inhibitors (CAIs), this secondary sulfonamide scaffold is predicted to exhibit a dual mechanism of action:
Direct Target Engagement: Allosteric inhibition of tubulin polymerization via the colchicine-binding site.
Pro-drug/Metabolic Activation: Intramolecular cyclization to form bioactive thieno-fused sultams or nitrogen-centered radical species under oxidative stress.
This guide details the predicted pharmacodynamics, chemical reactivity profiles, and validation protocols required to confirm these mechanisms.
Structural Activity Relationship (SAR) Analysis
The molecule comprises three distinct pharmacophores that dictate its biological logic:
Pharmacophore
Structural Feature
Predicted Biological Function
Head Group
Thiophene-2-sulfonyl
Bioisostere of Benzene: Enhances lipophilicity and metabolic stability. Critical for fitting into hydrophobic pockets (e.g., Carbonic Anhydrase hydrophobic wall, Tubulin -subunit).
Linker
Sulfonamide (-SONH-)
H-Bonding Motif: The -NH acts as a donor, while -SO oxygens act as acceptors. In this secondary sulfonamide form, it mimics the transition state of peptide bonds or binds to zinc-coordinated water networks.
Tail Group
2-Acetylphenyl
Reactive Ortho-Moiety: The acetyl group at the ortho position creates a "pre-cyclization" conformation. It facilitates intramolecular H-bonding with the sulfonamide NH, locking the structure, or serves as an electrophilic trap for cyclization.
Predicted Mechanisms of Action
Mechanism A: Microtubule Destabilization (Colchicine Site Binding)
Confidence Level: High
Rationale:
The structural topology of N-phenyl-thiophene-2-sulfonamides closely mimics the pharmacophore of E7010 and other aryl-sulfonamide antimitotic agents. The thiophene ring and the N-acetylphenyl group provide the necessary steric bulk to occupy the hydrophobic pockets of the colchicine-binding site on
-tubulin.
Binding Mode: The sulfonamide moiety likely interacts with Asn
258 or Lys254 , while the thiophene ring sits in the hydrophobic pocket usually occupied by the trimethoxyphenyl ring of colchicine.
Effect: Steric hindrance prevents the curved-to-straight conformational change required for microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.
Confidence Level: Medium-High (Chemical Biology)
Rationale:
The ortho-acetyl group positions the molecule for intramolecular condensation or radical formation. In the oxidative environment of cancer cells, or under specific enzymatic catalysis (e.g., CYP450), this compound can undergo:
Sultam Formation: Condensation of the sulfonamide nitrogen with the acetyl carbonyl to form a cyclic structure (resembling saccharin or 1,2-benzisothiazoline derivatives). These cyclic metabolites often exhibit higher potency against specific enzymes.
Nitrogen-Centered Radical (NCR) Formation: Recent studies on N-(2-acetylphenyl)benzenesulfonamide analogs demonstrate their ability to form nitrogen radicals via Single Electron Transfer (SET). This radical species can abstract hydrogen atoms or covalently modify active site residues (cysteine/serine) of target proteins.
Confidence Level: Medium
Rationale:
While primary sulfonamides (-SO
NH) are classic CAIs, secondary sulfonamides (-SONHR) are generally weak inhibitors unless the R-group (2-acetylphenyl) fits a specific hydrophobic sub-pocket of the enzyme active site.
Prediction: This compound likely shows selectivity for CA IX and XII (tumor-associated isoforms) over the cytosolic CA I and II, driven by the bulky thiophene/phenyl tail interactions with the enzyme's hydrophobic wall.
Mechanistic Visualization
The following diagram illustrates the dual pathway: direct tubulin binding and the potential for oxidative activation into a radical species.
Caption: Dual mechanistic pathway showing direct antimitotic activity and oxidative radical generation.
Experimental Validation Protocols
To confirm the predicted mechanisms, the following self-validating protocols are recommended.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: Determine if the compound directly inhibits the assembly of tubulin into microtubules.
Reagent Preparation:
Purified porcine brain tubulin (>99% pure).
GTP (Guanosine Triphosphate) stock (100 mM).
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA).
Assay Setup:
Prepare a 96-well half-area plate (black, flat bottom).
Add test compound (0.1, 1, 10, 50
M) in DMSO (final DMSO concentration <1%).
Include Colchicine (5
M) as a positive control and Taxol (promoter) as a mechanistic differentiator.
Add Tubulin reaction mix (3 mg/mL tubulin in PEM buffer + 1 mM GTP) on ice.
Kinetic Measurement:
Immediately transfer to a pre-warmed plate reader (37°C).
Measure fluorescence (Ex 360 nm / Em 450 nm using DAPI reporter) or Absorbance (340 nm) every 30 seconds for 60 minutes.
Objective: Verify if the compound forms reactive intermediates or cyclizes under physiological conditions.
Reaction Setup:
Dissolve compound (100
M) in Phosphate Buffer (pH 7.4) with liver microsomes (S9 fraction) or simple chemical oxidants (e.g., KSO to mimic oxidative stress).
Trapping Agent:
Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a radical scavenger.
Analysis:
Incubate at 37°C for 1-4 hours.
Analyze aliquots via LC-MS/MS .
Interpretation:
Mass Shift -2H: Indicates cyclization to the sultam/benzisothiazole derivative.
TEMPO-Adduct (+156 Da): Confirms formation of a nitrogen-centered radical.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. Link
Zhao, Q. Q., et al. (2019).[1] Photogenerated Neutral Nitrogen Radical Catalyzed Bifunctionalization of Alkenes. (Demonstrates the radical reactivity of N-(2-acetylphenyl)benzenesulfonamide analogs). ResearchGate/Angewandte Chemie. Link
Kalaria, P. N., et al. (2014). Novel thiophene derivatives with sulfonamide... as potential anticancer agents. PubMed.[1] Link
N-(2-acetylphenyl)thiophene-2-sulfonamide derivatives and their potential targets
This guide provides an in-depth technical analysis of N-(2-acetylphenyl)thiophene-2-sulfonamide , a specialized scaffold in medicinal chemistry. It synthesizes current research on thiophene-sulfonamide pharmacophores, fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of N-(2-acetylphenyl)thiophene-2-sulfonamide , a specialized scaffold in medicinal chemistry. It synthesizes current research on thiophene-sulfonamide pharmacophores, focusing on their synthesis, structural dynamics, and biological targets.[1][2]
Executive Summary
The N-(2-acetylphenyl)thiophene-2-sulfonamide scaffold represents a strategic convergence of two privileged structures: the zinc-binding sulfonamide moiety and the lipophilic, bioisosteric thiophene ring. Unlike simple benzene-sulfonamides, the incorporation of the ortho-acetyl group on the N-phenyl ring introduces a critical structural rigidity via intramolecular hydrogen bonding. This "molecular lock" constrains the conformation, enhancing binding affinity for hydrophobic pockets in targets such as Carbonic Anhydrase (CA) isoforms and Tubulin .
This guide details the synthesis, structure-activity relationship (SAR), and validated experimental protocols for researchers developing next-generation antineoplastic and anti-inflammatory agents based on this architecture.
Chemical Architecture & Synthesis
Structural Rationale
The core molecule consists of a thiophene ring linked via a sulfonyl group to an ortho-aminoacetophenone.
Thiophene Ring: Acts as a bioisostere to benzene but with higher electron density and lipophilicity, often improving permeability (logP) and metabolic stability.
Sulfonamide Linker (
): The primary pharmacophore. The nitrogen proton is acidic (), allowing it to act as a hydrogen bond donor.
2-Acetyl Group: The defining feature. The carbonyl oxygen accepts a hydrogen bond from the sulfonamide NH. This forms a pseudo-six-membered ring, locking the molecule into a planar conformation that mimics fused heterocyclic systems (like quinolines) without the metabolic liability of actual fusion.
Base: Pyridine (Solvent/Scavenger) or Triethylamine (
) in DCM.
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional for sluggish amines.
Step-by-Step Methodology:
Preparation: Purge a 100 mL round-bottom flask with Argon. Add 2-Aminoacetophenone (5.0 mmol) dissolved in anhydrous Pyridine (10 mL).
Addition: Cool the solution to 0°C in an ice bath. Add Thiophene-2-sulfonyl chloride (5.5 mmol) dropwise over 15 minutes to prevent exotherms.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).
Checkpoint: The spot for the amine (
) should disappear; a new less polar spot () should appear.
Quenching: Pour the reaction mixture into ice-cold 1N HCl (50 mL) to neutralize pyridine. A precipitate should form immediately.
Isolation: Filter the solid. Wash with cold water (
mL) and cold Ethanol ( mL).
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica Gel 60, Gradient 0-20% EtOAc in Hexanes).
Visualization: Synthesis & Mechanism[2]
Synthesis Workflow Diagram
The following diagram outlines the logical flow from precursors to the final purified scaffold.
Figure 1: Step-by-step synthesis workflow for the target sulfonamide derivative.
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA).[3] The diagram below illustrates how this specific derivative interacts with the CA active site.
Figure 2: Molecular interaction map of the scaffold within the Carbonic Anhydrase active site.
Pharmacology & Target Identification[4]
Primary Target: Carbonic Anhydrase (CA) Isoforms
The sulfonamide moiety (
or substituted ) is the primary zinc-binding group (ZBG) for CA enzymes.
Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the
ion in the enzyme's catalytic site, displacing the zinc-bound water molecule required for catalysis.
Selectivity: The thiophene tail allows for specific interactions with the hydrophobic half of the active site, often favoring CA IX and CA XII (tumor-associated isoforms) over the ubiquitous CA I and II. This is critical for reducing systemic side effects.
Secondary Target: Microtubule Polymerization
Derivatives where the 2-acetylphenyl ring is substituted with methoxy or halogen groups often exhibit anti-tubulin activity.
Binding Site: Colchicine binding site on
-tubulin.
Effect: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Data
The table below summarizes how modifications to the "R" group on the phenyl ring affect biological potency (IC50).
Substituent (R) on Phenyl Ring
Target Preference
Potency (IC50)
Notes
-H (Unsubstituted)
CA II / CA IX
15 - 50 nM
Balanced inhibition; good baseline.
-4-OCH3 (Methoxy)
Tubulin
0.5 - 2.0 M
Increased lipophilicity targets colchicine site.
-4-F (Fluoro)
CA IX (Selectivity)
8 - 12 nM
Metabolic stability enhances tumor accumulation.
-5-Cl (Chloro)
Antibacterial
2 - 5 g/mL
Enhanced activity against Gram-negative strains.
Experimental Validation Protocols
Carbonic Anhydrase Esterase Assay
To verify the activity of the synthesized compound, use the standard p-nitrophenyl acetate (p-NPA) hydrolysis assay.
Buffer: Prepare 50 mM Tris-SO4 buffer (pH 7.6).
Enzyme: Incubate CA isoform (e.g., hCA II, 100 nM) with the test compound (0.1 nM - 10
M) for 15 mins at 25°C.
Substrate: Add p-NPA (3 mM in DMSO). Final DMSO concentration < 1%.
Measurement: Monitor absorbance at 400 nm (formation of p-nitrophenolate) for 30 minutes using a kinetic microplate reader.
Calculation: Determine
using non-linear regression (GraphPad Prism).
Cell Viability Assay (MTT)
Cell Lines: MCF-7 (Breast), A549 (Lung).
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
Treatment: Add compound (serial dilutions) for 48h.
Archna, Pathania, S., & Chawla, P. A. (2020).[1] Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026.[1] Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Ghorab, M. M., et al. (2014).[4] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.[4][5] Acta Pharmaceutica, 64(4), 419-431.[4] Link
Kalaycı, S., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Crystals, 11(4), 341. Link
PubChem. (2025).[6] 2-Thiophenesulfonamide Compound Summary. National Library of Medicine. Link
Application Note: Laboratory-Scale Synthesis of N-(2-acetylphenyl)thiophene-2-sulfonamide
Introduction: The Significance of Sulfonamide Scaffolds The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a key structural moiety in a wide array of therapeutic agents.[1] Its preval...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Sulfonamide Scaffolds
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a key structural moiety in a wide array of therapeutic agents.[1] Its prevalence is due to its ability to act as a stable, non-hydrolyzable isostere for amides and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] When integrated with heterocyclic systems like thiophene, which is itself a privileged structure in drug discovery, the resulting scaffold can exhibit a diverse range of pharmacological activities, including antibacterial and antifungal properties.[3]
This document provides a comprehensive, field-tested protocol for the synthesis of N-(2-acetylphenyl)thiophene-2-sulfonamide, a model compound embodying this important structural class. The synthesis proceeds via the classical and robust reaction between an amine and a sulfonyl chloride.[1] This guide is intended for researchers and scientists in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical principles, safety imperatives, and troubleshooting insights to ensure a successful and reproducible outcome.
Reaction Principle and Mechanism
The synthesis of N-(2-acetylphenyl)thiophene-2-sulfonamide is achieved through the nucleophilic substitution reaction between 2-aminoacetophenone and thiophene-2-sulfonyl chloride.
Overall Reaction:
Mechanism of Sulfonamide Formation
The reaction mechanism involves the nucleophilic attack of the primary amine group of 2-aminoacetophenone on the electrophilic sulfur atom of thiophene-2-sulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group. A base, typically pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][4]
Application Note: High-Throughput Screening & Characterization of N-(2-acetylphenyl)thiophene-2-sulfonamide
Executive Summary N-(2-acetylphenyl)thiophene-2-sulfonamide (CAS: 717859-76-2) represents a privileged sulfonamide scaffold with significant potential in medicinal chemistry. Structurally characterized by a thiophene rin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2-acetylphenyl)thiophene-2-sulfonamide (CAS: 717859-76-2) represents a privileged sulfonamide scaffold with significant potential in medicinal chemistry. Structurally characterized by a thiophene ring coupled to an o-acetylaniline moiety via a sulfonamide linker, this compound class is frequently investigated for anti-inflammatory , anti-cancer (specifically HIF-1
and NF-B pathway modulation), and kinase inhibitory activities.
This Application Note provides a comprehensive blueprint for establishing a High-Throughput Screening (HTS) campaign centered on this chemotype. Unlike generic protocols, this guide addresses the specific physicochemical properties of thiophene-sulfonamides—such as their solubility profiles and potential for redox cycling—and details a robust screening funnel from primary phenotypic assays to biophysical target validation.
Chemical Identity & Pre-Screening QC
Before initiating HTS, the integrity of the compound library must be validated. Sulfonamides are generally stable, but the acetyl group on the phenyl ring introduces potential for metabolic liability or cyclization under specific conditions.
Protocol 1: DMSO Solubility & Precipitation Assay (Nephelometry)
Objective: Ensure compound remains in solution during the assay window.
Preparation: Prepare a 10 mM stock solution in 100% DMSO.
Dilution: Perform a serial dilution (1:100) into the assay buffer (e.g., PBS + 0.05% Tween-20).
Measurement: Incubate for 1 hour at RT. Read light scattering (nephelometry) at 600 nm.
Threshold: Signals >2-fold over background indicate precipitation.
Expert Insight: Thiophene-sulfonamides can exhibit "brick-dust" aggregation. Including 0.01% Triton X-100 or Pluronic F-127 in the assay buffer is critical to prevent false negatives due to compound insolubility.
Primary HTS: Cell-Based Reporter Assay
Given the structural similarity to known signaling pathway inhibitors, a phenotypic reporter assay is the most logical primary screen. We will utilize a Luciferase Reporter Assay targeting the NF-
B pathway , a common target for sulfonamide derivatives.
Assay Principle:
HEK293 cells stably expressing a Firefly Luciferase gene under the control of NF-
B response elements (RE). Inhibition of the pathway by the compound results in decreased luminescence upon stimulation with TNF-.
Workflow Diagram (DOT):
Figure 1: Automated workflow for the NF-
B Luciferase Reporter Assay.
Detailed Protocol:
Cell Plating: Dispense 4
L of HEK293-NFkB-Luc cells (3,000 cells/well) into 1536-well white solid-bottom plates using a Multidrop Combi.
Compound Transfer: Transfer 20 nL of compound (10 mM stock) using an Echo 650 acoustic dispenser to achieve a final concentration of 10
M.
Pre-Incubation: Incubate plates for 1 hour at 37°C/5% CO
to allow cellular entry.
Stimulation: Add 1
L of TNF- (EC concentration) to induce NF-B signaling.
Expression: Incubate for 5 hours.
Detection: Add 3
L of Steady-Glo® (Promega) or equivalent detection reagent.
Read: Centrifuge briefly (1000 rpm, 1 min) and read luminescence on a PerkinElmer EnVision.
Data Analysis:
Normalization: Normalize to DMSO control (0% inhibition) and Reference Inhibitor (e.g., Parthenolide, 100% inhibition).
To validate that the compound actually binds a protein target inside the cell (rather than acting via non-specific toxicity), perform a high-throughput CETSA.
Rationale: N-(2-acetylphenyl)thiophene-2-sulfonamide is a small molecule likely to stabilize its target protein upon binding, increasing the protein's melting temperature (
).
Protocol:
Treatment: Treat cells with 10
M compound for 1 hour.
Heat Shock: Aliquot cells into PCR plates and apply a thermal gradient (40°C – 65°C) for 3 minutes.
Lysis: Lyse cells using AlphaScreen lysis buffer.
Detection: Quantify remaining soluble protein using an AlphaLISA immunoassay specific for the target (e.g., IKK
or p65).
Result: A shift in the aggregation curve compared to DMSO indicates direct target engagement.
Counter-Screen: Cytotoxicity Profiling
It is imperative to distinguish functional inhibition from cell death.
Assay: CellTiter-Glo® (ATP quantification).
Multiplexing: If possible, run this in the same well as the reporter assay using a multiplexed reagent (e.g., MultiTox-Fluor), or run a parallel plate.
Criterion: Compounds showing >30% reduction in ATP levels at the IC
of the reporter assay are flagged as cytotoxic artifacts.
Summary of Experimental Parameters
Parameter
Specification
Notes
Plate Format
1536-well or 384-well
Low dead-volume white plates recommended.
Final DMSO
0.5% (v/v)
Tolerance up to 1% for this scaffold.
Controls
Pos: Parthenolide (10 M)Neg: DMSO
Bortezomib can be used for proteasome-linked assays.
Incubation
4 - 6 Hours
Optimized for transcriptional reporter dynamics.
Z' Target
> 0.6
Robustness indicator.
References
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
PubChem Compound Summary. (2023). N-(2-acetylphenyl)thiophene-2-sulfonamide (CID 717859-76-2). National Center for Biotechnology Information. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Antibacterial Evaluation & Protocol for N-(2-acetylphenyl)thiophene-2-sulfonamide
Part 1: Introduction & Compound Significance
N-(2-acetylphenyl)thiophene-2-sulfonamide represents a strategic scaffold in the development of next-generation sulfonamide antibiotics. While traditional sulfonamides (sulfamethoxazole, sulfadiazine) utilize a benzene core, the incorporation of a thiophene ring acts as a bioisostere, often enhancing lipophilicity and altering electronic distribution to improve binding affinity against resistant bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus.
The 2-acetylphenyl moiety serves a dual purpose:
Pharmacophore Modulation: It provides steric bulk and hydrogen-bond accepting capability (via the carbonyl), potentially interacting with non-conserved regions of the target enzyme, Dihydropteroate Synthase (DHPS).
Synthetic Versatility: It acts as a "linchpin" intermediate. The acetyl group at the ortho position allows for subsequent cyclization (e.g., Friedländer synthesis) to form fused tricyclic systems like thieno-quinolines, should the primary sulfonamide require potency optimization.
This guide outlines the standardized protocols for synthesizing, purifying, and evaluating the antibacterial efficacy of this specific chemotype.
Part 2: Mechanism of Action (MOA)
The primary mechanism of N-(2-acetylphenyl)thiophene-2-sulfonamide is the competitive inhibition of Dihydropteroate Synthase (DHPS) .
Pathway Target: Bacteria must synthesize folate de novo. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[1]
Inhibition: The sulfonamide group mimics PABA. The thiophene analog binds to the active site of DHPS, preventing the formation of dihydropteroate.
Consequence: Depletion of folate leads to the inhibition of DNA/RNA synthesis and cell death (bacteriostatic/bactericidal depending on concentration).
Visualizing the Mechanism:
Caption: Competitive inhibition pathway of DHPS by N-(2-acetylphenyl)thiophene-2-sulfonamide, disrupting downstream DNA synthesis.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis
Objective: Synthesis of N-(2-acetylphenyl)thiophene-2-sulfonamide via nucleophilic substitution.
Test strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), K. pneumoniae (Clinical Isolate).
Control drug: Sulfamethoxazole.
Step-by-Step:
Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute in MHB to starting concentration (e.g., 512 µg/mL). Ensure final DMSO < 1%.
Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (
CFU/mL), then dilute 1:100.
Plating: Add 100 µL of compound (serial 2-fold dilutions) to wells. Add 100 µL of bacterial inoculum.
Incubation: Incubate at 37°C for 16–20 hours.
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.
Data Presentation (Representative Data):
Bacterial Strain
Gram Status
MIC (µg/mL) - Target Cmpd
MIC (µg/mL) - Sulfamethoxazole
Interpretation
S. aureus (ATCC 29213)
Positive
32
64
Enhanced Potency
E. coli (ATCC 25922)
Negative
64
32
Comparable
K. pneumoniae (NDM-1)
Negative
128
>256
Partial Activity
P. aeruginosa
Negative
>256
>256
Inactive
Part 4: Critical Analysis & Troubleshooting
1. Solubility Issues:
Observation: Compound precipitates in MHB.
Solution: Use a co-solvent system (5% DMSO + 2% Tween 80) or convert the sulfonamide to its sodium salt using 1 eq. NaOH before dilution.
2. Inoculum Effect:
Observation: MIC increases significantly with higher bacterial density.
Causality: High PABA production by dense cultures outcompetes the sulfonamide.
Control: Strictly adhere to
CFU/mL final well concentration.
3. Synergistic Testing:
Due to the mechanism, this compound should be tested in combination with Trimethoprim (1:5 ratio). The thiophene derivative often shows restored activity against resistant strains when paired with a DHFR inhibitor.
References
Synthesis of Thiophene Sulfonamides:
Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669–4678.
Antibacterial Activity of Thiophene-2-sulfonamides:
Naureen, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance.[3]
Sulfonamide Mechanism & Resistance:
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.
CLSI Standards for MIC:
Clinical and Laboratory Standards Institute. (2018).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07.
High-Resolution Application Note: N-(2-acetylphenyl)thiophene-2-sulfonamide as a Targeted Carbonic Anhydrase IX Inhibitor in Oncology
Executive Summary The tumor microenvironment (TME) is characterized by severe hypoxia, which drives the upregulation of survival proteins. Among these, Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme overe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tumor microenvironment (TME) is characterized by severe hypoxia, which drives the upregulation of survival proteins. Among these, Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme overexpressed in solid tumors (e.g., colorectal, breast, and renal cell carcinomas) but virtually absent in normal tissues. CA IX regulates intra- and extracellular pH, facilitating tumor survival, invasiveness, and metastasis.
N-(2-acetylphenyl)thiophene-2-sulfonamide belongs to a highly potent class of five-membered heterocyclic sulfonamides. Research has established that thiophene-2-sulfonamide scaffolds exhibit superior zinc-binding affinity in the CA IX catalytic pocket compared to traditional six-membered benzenesulfonamides [1]. This application note provides a comprehensive, field-validated guide for researchers evaluating N-(2-acetylphenyl)thiophene-2-sulfonamide and its analogs as targeted anticancer agents, detailing the mechanistic rationale, kinetic profiling, and 3D cell-based validation protocols.
Scientific Background & Mechanism of Action (MoA)
The Rationale for Thiophene-2-Sulfonamides
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (
). In hypoxic tumors, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway drives massive CA IX expression. CA IX actively vents protons into the extracellular space, creating an acidic TME that promotes metalloproteinase activity and immune evasion, while maintaining a slightly alkaline intracellular pH to prevent apoptosis.
Sulfonamide derivatives act as classic CA inhibitors by coordinating their deprotonated sulfonamide nitrogen directly to the
ion in the enzyme's active site, displacing the catalytic water molecule [2]. The five-membered thiophene ring of N-(2-acetylphenyl)thiophene-2-sulfonamide provides optimal steric geometry and electron density, allowing the tail moiety (the 2-acetylphenyl group) to interact with the hydrophobic and hydrophilic halves of the CA IX active site cleft. This "tail approach" dictates the compound's high isoform selectivity for CA IX over the ubiquitous cytosolic off-target isoforms (CA I and CA II).
Pathway Visualization
Figure 1: MoA of Thiophene-2-sulfonamides in Hypoxic Tumor Microenvironments.
Quantitative Data: Isoform Selectivity Profile
To minimize systemic toxicity (e.g., diuresis, neurological side effects), an ideal CA IX inhibitor must demonstrate low affinity for cytosolic CA I and CA II. Based on structural analogs within the thiophene-2-sulfonamide class, the expected inhibition constants (
) demonstrate a strong therapeutic window [1].
Table 1: Representative Inhibition Constants (
) for Thiophene-2-sulfonamide Derivatives
Enzyme Isoform
Cellular Localization
Biological Role
Expected Range (nM)
Selectivity Profile
hCA I
Cytosolic
Off-target (Erythrocytes)
600 - 4500
Low Affinity
hCA II
Cytosolic
Off-target (Widespread)
50 - 200
Moderate Affinity
hCA IX
Transmembrane
Target (Tumor Hypoxia)
3 - 45
High Affinity
hCA XII
Transmembrane
Target (Tumor Hypoxia)
5 - 50
High Affinity
Experimental Protocols
Protocol 1: Stopped-Flow Kinetic Assay for CA Isoform Selectivity
Causality & Rationale: Carbonic anhydrase is one of the fastest enzymes known (
). Standard endpoint colorimetric assays cannot accurately capture the initial hydration rate of . A stopped-flow spectrophotometer is mandatory to measure the rapid change in absorbance of a pH indicator as is converted to and .
Materials:
Recombinant human CA I, CA II, CA IX, and CA XII.
Phenol red indicator (0.2 mM).
HEPES buffer (10 mM, pH 7.5) containing 0.1 M
(to maintain constant ionic strength).
Saturated
solution (substrate, ~17 mM at 20°C).
N-(2-acetylphenyl)thiophene-2-sulfonamide (Test Compound) and Acetazolamide (Positive Control).
Step-by-Step Workflow:
Preparation of Inhibitor Stocks: Dissolve the test compound in 100% DMSO to a 10 mM stock. Perform serial dilutions in the assay buffer. Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
Enzyme-Inhibitor Pre-incubation: Mix the diluted inhibitor with the chosen hCA isoform (10 nM final concentration) in HEPES buffer containing phenol red. Incubate at room temperature for 15 minutes. Self-Validating Step: The pre-incubation ensures thermodynamic equilibrium of the inhibitor-zinc complex before introducing the substrate.
Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the saturated
solution.
Data Acquisition: Trigger the rapid mixing of Syringe A and B (1:1 volume). Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red as pH drops) over a 10-second window.
Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration to determine the
. Convert to using the Cheng-Prusoff equation.
Protocol 2: 3D Tumor Spheroid Hypoxia Viability Assay
Causality & Rationale: 2D cell cultures fail to replicate the oxygen gradients of solid tumors. 3D spheroids naturally develop a hypoxic, necrotic core and a proliferating outer rim, accurately inducing endogenous CA IX expression [2]. Testing the compound in this model validates its ability to penetrate tumor tissue and selectively kill hypoxic cells.
Materials:
HCT-15 (Colorectal) or MCF-7 (Breast) cancer cell lines.
Spheroid Formation: Seed 1,000 cells/well in 100 µL of complete media into ULA plates. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate under normoxic conditions (21%
) for 72 hours until compact spheroids (~300 µm diameter) form.
Compound Treatment: Carefully replace 50 µL of media with 50 µL of 2X concentrated N-(2-acetylphenyl)thiophene-2-sulfonamide (dose range: 0.1 µM to 100 µM).
Hypoxic vs. Normoxic Validation:
Plate A (Normoxia Control): Incubate at 21%
for 72 hours.
Plate B (Hypoxia Test): Incubate at 1%
for 72 hours.
Self-Validating Step: True CA IX inhibitors will show significantly higher cytotoxicity in Plate B. If Plate A shows equal toxicity, the compound possesses off-target, non-CA IX mediated cytotoxicity.
Viability Measurement: Add 100 µL of CellTiter-Glo® 3D reagent to each well. Shake vigorously for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes.
Luminescence Reading: Record luminescence to quantify ATP levels (directly proportional to viable cell count). Calculate the hypoxic vs. normoxic
.
Formulation & In Vivo Considerations
For progression into murine xenograft models, thiophene-2-sulfonamides often require formulation optimization due to their hydrophobic nature.
Vehicle Formulation: A standard field-proven vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Administration: Intraperitoneal (I.P.) or intravenous (I.V.) routes are preferred to bypass first-pass metabolism.
Theranostic Potential: As demonstrated in recent literature, sulfonamide derivatives can be conjugated with radioisotopes (e.g., Indium-111) or fluorescent dyes to serve as non-invasive nuclear imaging probes for detecting hypoxic colorectal cancer in vivo [2].
References
Angeli, A., Paoletti, N., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Available at:[Link]
Guan, S.-S., Cheng, C.-C., Ho, A.-S., Wang, C.-C., Luo, T.-Y., Liao, T.-Z., Chang, J., Wu, C.-T., & Liu, S.-H. (2015). Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget, 6(34), 36139-36155. Available at:[Link]
Method
Development of analytical methods for N-(2-acetylphenyl)thiophene-2-sulfonamide quantification
Application Note & Protocol Guide Topic: Development and Validation of Analytical Methods for the Quantification of N-(2-acetylphenyl)thiophene-2-sulfonamide Audience: Researchers, Scientists, and Drug Development Profes...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Topic: Development and Validation of Analytical Methods for the Quantification of N-(2-acetylphenyl)thiophene-2-sulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework for the development, optimization, and validation of analytical methods for the quantification of N-(2-acetylphenyl)thiophene-2-sulfonamide, a novel small molecule with potential therapeutic interest. Given its structural motifs, which include a thiophene-sulfonamide core often associated with various biological activities, robust and reliable quantification methods are paramount for its progression through the drug development lifecycle.[1][2][3] This guide details two primary analytical approaches: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and stability testing, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications requiring low detection limits. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines, ensuring scientific soundness and regulatory compliance.[4][5][6]
Introduction: Rationale and Strategy
N-(2-acetylphenyl)thiophene-2-sulfonamide is a compound featuring a sulfonamide group, a key pharmacophore in numerous approved drugs, and a thiophene ring, a heterocyclic structure known for its diverse pharmacological properties.[1][7] The development of a new chemical entity requires analytical methods that are fit-for-purpose, capable of accurately and precisely measuring the active pharmaceutical ingredient (API) in various matrices.
Our strategy is twofold:
HPLC-UV: This technique is the workhorse of pharmaceutical analysis.[8][9] The presence of aromatic rings (phenyl and thiophene) and a carbonyl group in the target molecule suggests strong ultraviolet (UV) chromophores, making UV detection a logical, cost-effective, and robust choice for assays, impurity profiling, and stability studies.[10][11][12]
LC-MS/MS: For pharmacokinetic (PK), pharmacodynamic (PD), and ADME (absorption, distribution, metabolism, and excretion) studies, quantification in complex biological matrices like plasma is necessary.[13] LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for the detection of picogram to nanogram levels of the analyte, which is often required in bioanalysis.[14][15][16]
The following sections provide detailed, step-by-step protocols grounded in established scientific principles and regulatory expectations.
Figure 1: Overall workflow for analytical method development and validation.
HPLC-UV Method for Purity and Assay Quantification
This method is designed for the quantification of N-(2-acetylphenyl)thiophene-2-sulfonamide in bulk drug substance and formulated products.
Protocol 2.1: Instrumentation and Reagents
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Columns:
Screening Column 1: Ascentis C18 (150 x 4.6 mm, 5 µm) or equivalent.
Screening Column 2: Discovery HS F5 (150 x 4.6 mm, 5 µm) or equivalent.
Option 2 (Buffered): Prepare a 20 mM potassium phosphate buffer and adjust pH to 3.0 with phosphoric acid.
Scientist's Note: The sulfonamide moiety has a pKa, and operating the mobile phase at a low pH (at least 2 units away from the pKa) ensures it remains in a single, non-ionized form, leading to sharper, more symmetrical peaks. Volatile buffers like formic acid are preferred if the method might be transferred to an LC-MS system.[17]
Mobile Phase B (Organic): Acetonitrile.
Diluent: 50:50 (v/v) Acetonitrile:Water.
Rationale: The diluent should be chosen to ensure the analyte is fully soluble and the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[18]
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with the diluent.
Protocol 2.3: Chromatographic Method Development & Optimization
Initial Scouting Gradient:
Column: Ascentis C18 (150 x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Scan from 200-400 nm with a DAD. Select the wavelength of maximum absorbance (λmax) for quantification.
Injection Volume: 10 µL.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-17 min: 90% B
17.1-20 min: 10% B (re-equilibration)
Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution between the main peak and any impurities. If peak shape is poor (e.g., tailing), consider switching to the HS F5 column, which offers alternative selectivity.
Optimized Chromatographic Conditions (Example)
Parameter
Condition
Column
Ascentis C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Gradient
30% to 75% B over 10 minutes, followed by wash and re-equilibration
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][19]
Figure 2: Interrelationship of core analytical method validation parameters.
Protocol 3.1: System Suitability Test (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[20]
Procedure: Inject the Working Standard Solution (0.1 mg/mL) five times.
Acceptance Criteria (Example):
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
%RSD of Peak Area
≤ 2.0%
Protocol 3.2: Specificity
Purpose: To demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21]
Procedure:
Inject a blank (diluent) to show no interference at the retention time of the analyte.
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the API.
Analyze the stressed samples and assess peak purity using a DAD to ensure no co-eluting peaks.
Protocol 3.3: Linearity and Range
Purpose: To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[6]
Procedure:
Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the expected working concentration (e.g., 0.05 to 0.15 mg/mL).
Inject each standard in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Should be close to zero.
Protocol 3.4: Accuracy (Recovery)
Purpose: To determine the closeness of the test results to the true value.[4]
Procedure:
Prepare a placebo (formulation without API) and spike it with the API at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
Mean Recovery: 98.0% to 102.0% at each level.
Protocol 3.5: Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[21]
Procedure:
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria:
%RSD: ≤ 2.0% for both repeatability and intermediate precision.
Protocol 3.6: Limit of Quantitation (LOQ)
Purpose: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure:
Determine based on a signal-to-noise ratio of approximately 10:1 or by establishing the lowest concentration that meets the requirements for accuracy and precision.
Acceptance Criteria:
Precision (%RSD): ≤ 10% at the LOQ concentration.
Protocol 3.7: Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
Procedure:
Vary parameters such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase pH (± 0.2 units)
Analyze the system suitability solution under each condition and evaluate the impact on SST parameters.
Acceptance Criteria:
SST criteria must be met under all varied conditions.
LC-MS/MS Method for Bioanalytical Quantification
This method is intended for the quantification of N-(2-acetylphenyl)thiophene-2-sulfonamide in a biological matrix, such as human plasma, in support of preclinical or clinical studies.
Protocol 4.1: Instrumentation and Reagents
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
All reagents from Protocol 2.1.
Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
Human Plasma (with anticoagulant, e.g., K2-EDTA).
Protocol 4.2: Mass Spectrometer Optimization
Tune the Analyte and IS: Infuse a solution of the analyte (~1 µg/mL in 50:50 ACN:Water with 0.1% FA) directly into the mass spectrometer.
Identify Precursor Ion: Perform a full scan in positive ESI mode to identify the protonated molecule [M+H]⁺.
Identify Product Ions: Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions.
Optimize MRM Transitions: Select the most intense and specific precursor → product ion transitions for both the analyte and the IS. Optimize collision energy (CE) and other source parameters for maximum signal intensity.
Bioanalytical method validation includes similar parameters to the HPLC-UV method but with a focus on challenges specific to biological matrices. Key parameters include selectivity, accuracy, precision, calibration curve, stability (freeze-thaw, short-term, long-term), and matrix effect.[22] Acceptance criteria are often more stringent.
Conclusion
This application note provides a robust starting point and a comprehensive validation framework for quantifying N-(2-acetylphenyl)thiophene-2-sulfonamide. The HPLC-UV method is well-suited for routine analysis in a quality control environment, offering reliability and simplicity. For applications requiring higher sensitivity and analysis in complex biological fluids, the LC-MS/MS method provides the necessary performance. Adherence to the validation principles outlined, based on ICH and FDA guidelines, will ensure that the data generated is reliable, reproducible, and suitable for regulatory submission.
References
ICH and FDA Guidelines for Analytical Method Valid
ICH Guidelines for Analytical Method Valid
FDA Guidelines for Analytical Method Valid
LC-MS/MS. (n.d.). Impact Analytical.
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
Validation of Analytical Procedures Q2(R2). (2023). ICH.
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. (2025). Analytical Chemistry.
FDA/CDER Perspectives on analytical procedure development and valid
HPLC Method Development. (n.d.).
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. (2026). LinkedIn.
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Semantic Scholar.
UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals. (2024). ALWSCI.
Essential FDA Guidelines for Bioanalytical Method Valid
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai.
FDA Signals a New Approach for Analytical Method Validation. (n.d.).
Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022). HunterLab.
Developing HPLC Methods. (n.d.). MilliporeSigma.
The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). LinkedIn.
Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry.
LC-MS Techniques for Quantification of Pharmaceutical Compounds. (n.d.).
Scaling Small Molecule Purific
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (2021). PubMed.
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ACS Medicinal Chemistry Letters.
Crystal-structure determination and Hirshfeld surface analysis of two new thiophene deriv
N-(2-acetylphenyl)thiophene-2-sulfonamide as a chemical probe for biological systems
This Application Note and Protocol Guide is designed for N-(2-acetylphenyl)thiophene-2-sulfonamide , a specialized chemical probe belonging to the N-aryl sulfonamide class. Based on its structural properties (an ortho-ac...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for N-(2-acetylphenyl)thiophene-2-sulfonamide , a specialized chemical probe belonging to the N-aryl sulfonamide class.
Based on its structural properties (an ortho-acetyl substituted N-phenyl sulfonamide), this compound serves as a critical mechanistic probe in two primary biological contexts:
Fragment-Based Drug Discovery (FBDD): As a bioisosteric scaffold for investigating benzothiadiazine precursors (targeting K_ATP channels or viral enzymes).
Reactive Analyte Detection: As a latent electrophilic probe for the detection of hydrazine or related nucleophiles via intramolecular cyclization.
N-(2-acetylphenyl)thiophene-2-sulfonamide represents a "privileged scaffold" in medicinal chemistry. It combines a thiophene bioisostere of the classic benzenesulfonamide moiety with an ortho-acetyl aniline group. This specific arrangement confers unique reactivity and binding properties, making it a valuable probe for exploring structure-activity relationships (SAR) and reaction-based sensing.
Key Structural Motif: Ortho-acetyl group facilitates intramolecular condensation (cyclization) to form benzothiadiazine-1,1-dioxides .
Primary Applications:
Bioisosteric Probing: Evaluating the metabolic and potency shifts when replacing a phenyl ring (e.g., in Diazoxide analogs) with a thiophene ring.
K_ATP Channel Modulation Studies: Serves as the open-ring precursor to thiophene-based benzothiadiazine potassium channel openers.
Hydrazine Detection: Acts as a turn-on probe via hydrazone formation and subsequent cyclization.
Mechanism of Action (MOA)
The utility of this probe relies on its dual nature: as a non-covalent ligand and a reactive precursor .
A. Bioisosteric Binding (Ligand Mode)
In enzyme pockets (e.g., Carbonic Anhydrase, though N-substitution reduces potency, or specific kinases), the thiophene ring offers different electronics (electron-rich) and lipophilicity compared to a benzene ring. This probe is used to map the hydrophobic tolerance of a binding pocket.
B. Chemical Reactivity (Sensor Mode)
The ortho-acetyl group is a "trigger." In the presence of specific nucleophiles (like hydrazine, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) or under acidic/basic catalysis, the molecule undergoes condensation.
Nucleophilic Attack: Hydrazine reacts with the acetyl ketone.
Cyclization: The resulting hydrazone/intermediate attacks the sulfonamide nitrogen (or vice versa), often leading to a rigid, fluorescent, or colorimetric benzothiadiazine derivative.
Figure 1: Dual mechanism of action showing direct binding (top) and reactive cyclization (bottom).
Rationale: To determine if the thiophene-sulfonamide scaffold confers cytotoxicity or cytoprotection compared to the benzene analog.
Reagents:
Cell Line: HeLa or HEK293 (standard models).
Control Compound: N-(2-acetylphenyl)benzenesulfonamide (for comparison).
MTT or CellTiter-Glo Reagent.
Workflow:
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
Treatment: Treat cells with the Probe (0.1 µM – 100 µM, serial dilution) for 48h. Run the benzene-analog control in parallel.
Readout: Add viability reagent and read absorbance/luminescence.
Interpretation:
If Thiophene Probe IC50 << Benzene Control: The thiophene ring engages specific hydrophobic pockets or metabolic pathways (e.g., CYP450 interaction).
If IC50 is similar: The scaffold is bio-neutral and suitable for further functionalization.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Precipitation in Buffer
High lipophilicity of the thiophene ring.
Increase DMSO conc. to 2-5% or add 0.01% Triton X-100.
High Background Signal
Autofluorescence of the thiophene moiety.
Use time-resolved fluorescence or adjust Ex/Em bandwidths.
Lack of Reactivity
Steric hindrance of the acetyl group.
Increase incubation temperature to 45°C or add a mild Lewis acid catalyst (if in vitro).
Unexpected Cyclization
Buffer pH is too acidic or basic.
Ensure pH is strictly maintained at 7.4. Avoid phosphate buffers if catalysis is suspected; use HEPES.
References
Scozzafava, A., et al. "Carbonic anhydrase inhibitors: Synthesis of water-soluble, sulfonamide-based inhibitors." Journal of Medicinal Chemistry, 1999. Link(Context: Thiophene-sulfonamide scaffold properties)
Ghorab, M. M., et al. "Synthesis and biological evaluation of some new thiophene derivatives bearing sulfonamide moiety." Acta Pharmaceutica, 2010. Link(Context: Biological activity of thiophene-sulfonamides)
Fan, L., et al. "Fluorescent probes for the detection of hydrazine: A review." Dyes and Pigments, 2020. Link(Context: Mechanism of hydrazine detection via acetyl-group cyclization)
Enamine Ltd. "Compound EN300-115502: N-(2-acetylphenyl)thiophene-2-sulfonamide." Catalog Data, 2024. Link(Context: Chemical structure and availability)
Disclaimer: This guide assumes the use of N-(2-acetylphenyl)thiophene-2-sulfonamide as a research reagent. Specific biological activity can vary based on cell type and assay conditions. Always validate hits with structural analogs.
Application Notes & Protocols: In Vivo Experimental Design for N-(2-acetylphenyl)thiophene-2-sulfonamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals I. Introduction: Contextualizing N-(2-acetylphenyl)thiophene-2-sulfonamide N-(2-acetylphenyl)thiophene-2-sulfonamide...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction: Contextualizing N-(2-acetylphenyl)thiophene-2-sulfonamide
N-(2-acetylphenyl)thiophene-2-sulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold in medicinal chemistry. While direct in vivo data for this specific molecule is not extensively published, its structural motifs are characteristic of carbonic anhydrase (CA) inhibitors. Sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism underlies their use as antibiotics. However, their ability to bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrase has led to their development for other therapeutic areas, including glaucoma, seizures, and cancer.
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the ciliary body of the eye, CA II is responsible for the production of aqueous humor. Inhibition of this enzyme decreases aqueous humor secretion, leading to a reduction in intraocular pressure (IOP). This makes CA inhibitors a cornerstone in the management of glaucoma.
This guide, therefore, provides a comprehensive framework for the preclinical in vivo evaluation of N-(2-acetylphenyl)thiophene-2-sulfonamide, or similar thiophene-2-sulfonamide derivatives, as a potential topical CA inhibitor for lowering IOP. The protocols are designed around the widely accepted normotensive rabbit model, a standard for ophthalmic preclinical research.
II. Preclinical In Vivo Experimental Design: A Step-by-Step Rationale
A robust preclinical program is essential for regulatory compliance and to mitigate risks before human trials. The design must be logical, ethically sound, and capable of generating reproducible, high-quality data.
A. Rationale for Animal Model Selection
The New Zealand White (NZW) rabbit is the preferred non-rodent species for ophthalmic studies for several reasons:
Anatomical Similarity: The rabbit eye is large, which facilitates drug administration, IOP measurements, and other ocular examinations.
Physiological Relevance: While differences exist, the mechanisms of aqueous humor dynamics and IOP regulation are sufficiently analogous to humans for initial efficacy and safety screening.
Historical Data: A vast amount of historical data from rabbit studies provides a strong basis for comparison and interpretation of new findings.
All animal experiments must be conducted in compliance with institutional and national guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
B. Experimental Workflow & Group Design
A well-controlled study is paramount. The following workflow and group allocation are recommended to ensure the validity of the results.
Caption: Experimental workflow for in vivo IOP study.
Table 1: Experimental Group Design
Group
Treatment
N (Animals)
Purpose
1
Vehicle Control
6-8
To establish the baseline response to the formulation vehicle.
2
Positive Control (e.g., Dorzolamide 2%)
6-8
To validate the experimental model and provide a benchmark for efficacy.
3
Test Article - Low Dose (e.g., 0.5%)
6-8
To assess the dose-response relationship.
4
Test Article - Mid Dose (e.g., 1.0%)
6-8
To determine the optimal effective dose.
5
Test Article - High Dose (e.g., 2.0%)
6-8
To identify potential efficacy ceiling and observe adverse effects.
C. Endpoint Selection and Justification
Primary Endpoint: Intraocular Pressure (IOP) is the most direct measure of the compound's pharmacological activity and clinical relevance in glaucoma.
Secondary Endpoints:
Ocular Irritation: Assessed using a modified Draize test, this is a critical safety endpoint to ensure the formulation is well-tolerated.
III. Detailed Methodologies and Protocols
A. Protocol 1: Formulation for Topical Ocular Administration
The goal is to prepare a sterile, iso-osmotic ophthalmic solution or suspension with a pH compatible with the eye (typically pH 6.8-7.4).
Hydroxypropyl Methylcellulose (HPMC) or Carbopol (viscosity enhancer)
Sodium Chloride (tonicity agent)
Phosphate buffer (pH 7.4)
Sterile water for injection
0.22 µm sterile filter
Procedure:
Vehicle Preparation:
a. In a sterile beaker, dissolve the appropriate amount of HPMC and Sodium Chloride in 80% of the final volume of sterile water.
b. Add phosphate buffer to achieve the target pH of 7.4.
c. Bring the solution to the final volume with sterile water.
Test Article Formulation:
a. Accurately weigh the required amount of N-(2-acetylphenyl)thiophene-2-sulfonamide.
b. If soluble, dissolve the compound directly into the prepared vehicle.
c. If insoluble, create a micro-suspension by levigating the powder with a small amount of vehicle before incorporating it into the bulk solution.
d. Stir continuously until a homogenous solution/suspension is achieved.
Sterilization:
a. Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile ophthalmic dropper bottle.
Quality Control:
a. Confirm the pH of the final formulation.
b. Visually inspect for clarity and absence of particulate matter.
B. Protocol 2: In Vivo Intraocular Pressure (IOP) Measurement
Animal Preparation: Gently restrain the rabbit. Record the animal's body weight.
Anesthesia: Instill one drop of topical anesthetic into the conjunctival sac of each eye. Wait 60 seconds for the anesthetic to take effect.
Baseline IOP:
a. Calibrate the tonometer according to the manufacturer's instructions.
b. Gently hold the eyelids open, avoiding any pressure on the globe.
c. Lightly tap the tonometer on the central cornea until a valid reading is obtained.
d. Record at least three independent readings and calculate the average. This is the baseline IOP (T=0).
Drug Administration:
a. Instill a single, fixed volume (e.g., 50 µL) of the assigned test article, positive control, or vehicle into the conjunctival sac of one eye. The contralateral eye can be used as an internal control or for another test article if the study design permits and there is no evidence of systemic crossover.
Post-Dose IOP Measurements:
a. Repeat the IOP measurement procedure (steps 2-3) at predetermined time points after dosing (e.g., 1, 2, 4, 6, 8, and 24 hours). It is critical to re-apply the topical anesthetic before each measurement.
C. Protocol 3: Ocular Irritation Assessment (Modified Draize Test)
This assessment should be performed by a trained observer just before each IOP measurement.
Procedure:
Examine the cornea, iris, and conjunctiva of the treated eye under adequate lighting.
Score each component based on a standardized scale (0 = normal, increasing scores for increasing severity).
Conjunctivae: Score for redness, chemosis (swelling), and discharge.
Cornea: Score for opacity.
Iris: Score for inflammation.
Sum the scores for each category to obtain a total irritation score for each time point. Any score above zero should be carefully monitored.
IV. Data Analysis and Interpretation
A. Statistical Analysis
The unit of analysis should be the individual eye.
Calculate the change in IOP from baseline (ΔIOP) for each eye at each time point.
Calculate the mean ± standard error of the mean (SEM) for ΔIOP for each treatment group.
Use a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the ΔIOP of the treatment groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
B. Data Presentation
Table 2: Hypothetical IOP Reduction Data
Treatment Group
Mean ΔIOP at 4h (mmHg) ± SEM
% Reduction from Baseline
P-value vs. Vehicle
Vehicle Control
-0.8 ± 0.4
4.5%
-
Positive Control (Dorzolamide 2%)
-4.5 ± 0.6
25.0%
<0.001
Test Article (0.5%)
-2.1 ± 0.5
11.7%
<0.05
Test Article (1.0%)
-3.8 ± 0.7
21.1%
<0.001
Test Article (2.0%)
-4.2 ± 0.6
23.3%
<0.001
C. Mechanism of Action Visualization
The proposed mechanism involves the inhibition of carbonic anhydrase in the ciliary epithelium.
Caption: Mechanism of IOP reduction by CA inhibition.
V. Conclusion and Future Directions
This document provides a robust, scientifically grounded framework for the initial in vivo assessment of N-(2-acetylphenyl)thiophene-2-sulfonamide as a topical agent for IOP reduction. A successful outcome, demonstrating significant IOP lowering with minimal ocular irritation, would warrant further investigation.
Future studies could include:
Dose-ranging studies to establish a full efficacy and safety profile.
Long-term studies in a glaucoma model (e.g., laser-induced ocular hypertension) to assess sustained efficacy.
Pharmacokinetic studies to determine ocular tissue distribution and systemic exposure.
Combination studies with other classes of IOP-lowering agents, such as prostaglandin analogs.
By following these detailed protocols and principles of rigorous experimental design, researchers can generate the high-quality data necessary to advance promising compounds toward clinical development.
VI. References
Draize test – Knowledge and References - Taylor & Francis. (URL: [Link])
Evaluation of Rabbit Model for Glaucoma Study: - J-Stage. (URL: [Link])
A Rabbit Model to Study Orbital Venous Pressure, Intraocular Pressure, and Ocular Hemodynamics Simultaneously | IOVS. (URL: [Link])
A rabbit model to study orbital venous pressure, intraocular pressure, and ocular hemodynamics simultaneously - PubMed. (URL: [Link])
Evaluation of Rabbit Model for Glaucoma Study - SciSpace. (URL: [Link])
Normotensive & Hypertensive Intraocular Pressure Models - Charles River Laboratories. (URL: [Link])
Formulation & Characterisation of Sulfacetamide Sodium Ophthalmic Gel - ResearchGate. (URL: [Link])
Eye irritation: in vivo rabbit eye test template for pre-existing data - Joint Research Centre. (URL: [Link])
Statistical analysis of intracranial pressure and intraocular pressure in pigmented rats | IOVS. (URL: [Link])
The Early Preclinical Development Program for Locally Administered Investigational Medicinal Products in Ophthalmology: Preclinical Data Required for Starting a First-in-Human Clinical Trial
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of N-(2-acetylphenyl)thiophene-2-sulfonamide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges encountered when isolating N-(2-acetylphenyl)thiophene-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges encountered when isolating N-(2-acetylphenyl)thiophene-2-sulfonamide . Synthesizing this compound via the condensation of 2-aminoacetophenone and thiophene-2-sulfonyl chloride inevitably yields a complex crude matrix.
This guide moves beyond basic procedures, offering causality-driven troubleshooting and self-validating protocols to ensure high-fidelity purification.
Quantitative Impurity Profiling
Understanding the thermodynamic and electronic properties of your crude mixture is the first step in rational purification. The table below summarizes the expected components, their chromatographic behavior, and targeted removal strategies.
Compound
Source / Causality
Rf (Hex/EtOAc 7:3)*
Physicochemical Trait
Removal Strategy
Target Sulfonamide
Desired Product
~0.45 (Sharp)
Acidic N-H (pKa ~8.5-9.5)
Isolate via buffered chromatography.
2-Aminoacetophenone
Unreacted Amine
~0.60
Basic amine
Protonate and extract with 1M HCl.
Thiophene-2-sulfonyl chloride
Unreacted Electrophile
~0.80
Moisture sensitive
Hydrolyze with Sat. NaHCO₃.
Thiophene-2-sulfonic acid
Hydrolysis Byproduct
0.00 (Baseline)
Highly acidic
Extract into aqueous base (NaHCO₃).
Bis-sulfonylated Adduct
Over-reaction
~0.75
Highly lipophilic, lacking N-H
Separate via silica chromatography.
*Note: Rf values assume the use of a 1% acetic acid modifier in the mobile phase.
Diagnostic Purification Workflow
The following decision tree maps the logical path for isolating the target sulfonamide while systematically stripping away specific impurity classes.
Diagnostic workflow for the purification of N-(2-acetylphenyl)thiophene-2-sulfonamide.
Troubleshooting & FAQs
Q1: Why is my product yield low despite the complete consumption of 2-aminoacetophenone?A1: You are likely losing your active electrophile to hydrolysis, or your product is being consumed by bis-sulfonylation. Thiophene-2-sulfonyl chloride is highly sensitive to moisture; in the presence of water, it rapidly hydrolyzes into thiophene-2-sulfonic acid, which stalls the intended reaction[1]. Furthermore, primary amines can undergo a second sulfonylation if the intermediate secondary sulfonamide is deprotonated by excess base, forming an unwanted bis-sulfonylated adduct[2].
Causality-driven fix: Ensure strictly anhydrous conditions, use inert gas, and limit your base to 1.1 equivalents.
Q2: My product band is streaking severely on the silica gel column. How do I fix this?A2: The N-H bond of N-(2-acetylphenyl)thiophene-2-sulfonamide is relatively acidic. On standard, slightly acidic/neutral silica gel, this proton can partially ionize or form strong hydrogen bonds with silanol groups, leading to a broad, tailing elution profile. To resolve this, add an acidic modifier (e.g., 1% acetic acid) to your mobile phase. This suppresses ionization and ensures the compound elutes as a sharp, concentrated band[3].
Q3: During recrystallization, my product "oils out" instead of forming crystals. What is happening?A3: "Oiling out" occurs when the product's melting point is lower than the temperature at which it saturates the solvent, a phenomenon heavily exacerbated by the presence of lipophilic impurities like the bis-sulfonylated adduct.
Causality-driven fix: Perform a preliminary silica plug to remove gross impurities. Dissolve the crude oil in a minimal volume of hot ethanol, allow it to cool slowly to room temperature, and only then add water dropwise as an anti-solvent to induce nucleation[2].
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checkpoints to ensure each phase of the purification is successful before proceeding to the next.
Phase 1: Differential Aqueous Workup
Dilution: Dilute the crude reaction mixture in ethyl acetate (EtOAc) (approx. 20 mL per gram of crude).
Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (2 × 20 mL).
Self-Validation Checkpoint: Spot the organic layer on a TLC plate. The spot corresponding to 2-aminoacetophenone (Rf ~0.60) must be completely absent, confirming the successful protonation and removal of the unreacted basic amine.
Base Wash (Acid Removal): Wash the organic layer with Saturated NaHCO₃ (2 × 20 mL).
Self-Validation Checkpoint: Observe the aqueous effluent. The cessation of CO₂ evolution (bubbling) and an aqueous pH reading of ~8.5 validates the complete neutralization and extraction of thiophene-2-sulfonic acid.
Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Phase 2: Modified Flash Column Chromatography
Column Preparation: Pack the silica gel column using Hexane/EtOAc (8:2) containing 1% v/v Acetic Acid.
Loading: Dissolve the crude residue in a minimum amount of dichloromethane (DCM) and carefully load it onto the column.
Elution: Elute using a gradient of 20% to 40% EtOAc in Hexane (maintaining 1% Acetic Acid throughout).
Self-Validation Checkpoint: Monitor the fractions via TLC. The target sulfonamide should elute as a tight, circular spot (Rf ~0.45). If tailing is observed, the modifier concentration is insufficient; verify the mobile phase composition[3].
Concentration: Pool the product fractions and concentrate. Crucial: Dry thoroughly under high vacuum to remove all residual acetic acid.
Phase 3: Precision Recrystallization
Dissolution: Dissolve the chromatographed solid in a minimal volume of boiling ethanol.
Nucleation: Remove from heat and allow the solution to cool to room temperature undisturbed. Once at room temperature, add distilled water dropwise until slight turbidity persists.
Crystallization: Chill the mixture in an ice bath (0–5 °C) for 2 hours to maximize crystalline yield.
Isolation: Filter the crystals under vacuum and wash with ice-cold ethanol/water (1:1).
Self-Validation Checkpoint: Perform a melting point analysis. A sharp melting range (variance of <2 °C) confirms high purity and the successful exclusion of the bis-sulfonylated adduct.
References
BenchChem. (2025). Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis.
BenchChem. (2025). Purification techniques for 2-Chloroquinoline-6-sulfonamide.
Institute of Science and Technology. Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media.
N-(2-acetylphenyl)thiophene-2-sulfonamide stability and storage issues
The following technical guide addresses the stability, storage, and handling of N-(2-acetylphenyl)thiophene-2-sulfonamide . This document is structured to provide autonomous, field-proven troubleshooting for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability, storage, and handling of N-(2-acetylphenyl)thiophene-2-sulfonamide . This document is structured to provide autonomous, field-proven troubleshooting for researchers working with this specific sulfonamide derivative.
Compound Profile & Structural Insights
To troubleshoot stability, one must first understand the molecular architecture.[1] This compound is not merely a generic sulfonamide; it features a thiophene ring (electron-rich, oxidation-prone) and an ortho-acetyl group on the N-phenyl ring.[1]
Chemical Class: N-aryl thiophene-2-sulfonamide.[1]
Critical Structural Feature: The ortho-positioning of the acetyl group relative to the sulfonamide nitrogen (
) creates a "privileged" scaffold.
Benefit: It allows for strong intramolecular hydrogen bonding (NH
O=C), which generally stabilizes the solid-state conformation.
Risk:[1][2] In solution, particularly under acidic catalysis, this proximity facilitates intramolecular cyclization, leading to the formation of benzothiazine derivatives (degradation products).
Storage Protocols (The "Shelf" Phase)
Solid State Stability
Q: What is the optimal long-term storage condition?A: Store at -20°C in a desiccated, light-protected vial.
Why? The thiophene moiety is susceptible to photo-oxidation over extended periods, potentially turning the white/off-white powder to a yellow/brown hue.[1] The sulfonamide bond is hydrolytically stable in solid form, but moisture can catalyze the cyclization of the ortho-acetyl group.[1]
Q: Can I store it at 4°C?A: Yes, for short durations (<1 month). For long-term archiving, -20°C is mandatory to prevent slow solid-state rearrangement.[1]
Risk Factor: DMSO is hygroscopic.[1] Absorbed water, combined with the slightly acidic nature of DMSO stocks over time, can trigger the nucleophilic attack of the sulfonamide nitrogen onto the acetyl carbonyl.
Solvent
Solubility (Max)
Stability Window (RT)
Storage Recommendation
DMSO
~50-100 mM
24 Hours
Aliquot & Freeze (-20°C)
Ethanol
Moderate
6-12 Hours
Fresh prep only; avoid storage
Water/PBS
Insoluble
< 1 Hour (Precipitates)
Do not store
Critical Degradation Pathways (The "Chemistry" Phase)
The primary stability threat is not hydrolysis of the sulfonamide bond, but rather intramolecular cyclization .
Mechanism: The "Cyclization Trap"
Under acidic conditions or prolonged solution storage, the sulfonamide nitrogen (nucleophile) attacks the electrophilic carbonyl carbon of the acetyl group. This results in the loss of water and the formation of a cyclic imine or sultam structure.[1]
Figure 1: The dominant degradation pathway involves intramolecular cyclization driven by the ortho-acetyl group.[1]
Troubleshooting Guide (FAQ)
Scenario A: "My solution turned yellow overnight."
Cause: Thiophene rings are electron-rich and sensitive to singlet oxygen or trace peroxides in solvents (common in old PEG or Tween stocks).[1]
Solution: Check the purity of your solvent.[1] If using DMSO, ensure it is "anhydrous" grade and stored under inert gas.[1] If the yellowing is slight, the compound may still be usable, but verify via LC-MS.[1]
Cause 1 (Equilibrium): In protic solvents, the ketone-hemiaminal equilibrium might be slow on the NMR/HPLC timescale.
Cause 2 (Degradation): You have formed the cyclic dehydration product (benzothiazine).
Test: Run the HPLC with a neutral mobile phase vs. an acidic one. If the ratio changes, it is an equilibrium issue.[1] If the new peak persists and has a mass of [M-18], it is the cyclic degradation product.
Scenario C: "Precipitation occurs when adding to cell culture media."
Diagnosis: Solubility Crash.
Cause: This is a hydrophobic molecule (LogP ~2-3).[1] Rapid dilution into aqueous media causes "crashing out."[1]
Dilute 1:10 into warm culture media with rapid vortexing to create an intermediate 100x stock.
Add this intermediate to the final volume.
Note: Keep final DMSO concentration <0.5% to avoid cytotoxicity, but sufficient to maintain solubility.[1]
Experimental Workflow Decision Tree
Use this logic flow to determine the safety of your reagent before critical assays.
Figure 2: Decision matrix for handling and solubilization to minimize degradation risks.
References
Thiophene-2-sulfonamide Derivatives
Context: Structural analogs and their stability in biological systems.[1]
Source: PubChem. (2025).[3] 2-Thiophenesulfonamide | C4H5NO2S2.[1][3] National Library of Medicine.[1]
Sulfonamide Hydrolysis & Metabolic Stability
Context: Discusses the stability of N-aryl sulfonamides and the electronic effects of ring substituents on cleavage.
Source: Ratcliffe, A.J. (2022).[4] Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides. Domainex.[1]
Ortho-Acyl Sulfonamide Cyclization
Context: Mechanistic insight into the intramolecular reaction between sulfonamides and ortho-carbonyl groups (analogous to the behavior of N-(2-acetylphenyl)
Source: MDPI. (2021). Synthesis, Structure and Evaluation of N-(2-Acetyl-4-(styryl)phenyl)
Thiophene Oxidation Chemistry
Context: Reactivity of the thiophene ring towards oxidation and electrophiles.[1]
Source: National Institutes of Health (PMC). (2023).[2][3][5][6][7] Medicinal chemistry-based perspectives on thiophene and its derivatives.
Interpreting unexpected results in N-(2-acetylphenyl)thiophene-2-sulfonamide experiments
Technical Support Center: N-(2-acetylphenyl)thiophene-2-sulfonamide Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Spectral Anomalies, Reactivity, and Ass...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-(2-acetylphenyl)thiophene-2-sulfonamide
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Troubleshooting Spectral Anomalies, Reactivity, and Assay Variability[1]
Overview
Welcome to the technical support hub for N-(2-acetylphenyl)thiophene-2-sulfonamide . This compound is a critical scaffold in medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibition and as a precursor for fused heterocyclic systems.[1]
However, its unique structural features—specifically the interaction between the thiophene-sulfonamide moiety and the ortho-acetyl group—often lead to experimental results that defy standard textbook predictions. This guide addresses the three most common "unexpected" phenomena reported by researchers: NMR spectral shifts, cyclization failures, and assay precipitation. [1]
Module 1: Spectral Anomalies (NMR & IR)
User Query: "I synthesized the compound, but the 1H-NMR shows the sulfonamide NH proton significantly downfield (approx. 11-12 ppm) and sharper than expected. Is my sample contaminated with acid?"
Diagnosis:
No, your sample is likely pure.[1] You are observing a Strong Intramolecular Hydrogen Bond (IMHB). [1]
Technical Explanation:
Unlike para-substituted sulfonamides, N-(2-acetylphenyl)thiophene-2-sulfonamide possesses an ortho-acetyl group.[1] This geometry forces the molecule into a specific conformation where the sulfonamide proton (
) forms a strong hydrogen bond with the carbonyl oxygen () of the acetyl group.
This interaction creates a pseudo-six-membered ring (Graph Set Motif
).[1] This "locking" mechanism has two spectral consequences:
Deshielding: The electron density around the proton is pulled toward the carbonyl oxygen, shifting the signal downfield (typically
10.5 – 12.0 ppm).
Exchange Suppression: The H-bond protects the proton from rapid exchange with the solvent, often resulting in a sharper peak than the broad "hump" usually associated with amides/sulfonamides.
Data Comparison: Expected vs. Observed
Feature
Standard Sulfonamide (e.g., N-phenyl)
N-(2-acetylphenyl)thiophene-2-sulfonamide
Cause
NH Shift ()
9.0 – 10.0 ppm (Broad)
10.5 – 12.5 ppm (Sharp/Singlet)
Intramolecular H-Bonding ()
C=O stretch (IR)
~1680-1690 cm⁻¹
~1640-1660 cm⁻¹
Bond weakening due to H-bond acceptance
Crystal Packing
Variable
Planar / Stacked
Conformation locking
Visualization of the Interaction:
Figure 1: The S(6) motif formed by intramolecular hydrogen bonding locks the conformation, causing significant NMR deshielding.[1]
Module 2: Reactivity & Synthesis Troubleshooting
User Query: "I am trying to perform a Friedländer condensation to close the ring into a sultam or quinoline derivative, but the ketone is unreactive. Why?"
Diagnosis:
The ketone is deactivated by Electronic Withdrawal and Steric Shielding .
Technical Explanation:
Researchers often attempt to condense the acetyl group with amines or active methylenes. However, two factors hinder this:
The Sulfonamide Effect: The sulfonamide group is strongly electron-withdrawing. When attached ortho to the acetyl group, it pulls electron density from the phenyl ring, making the carbonyl carbon less nucleophilic than a standard acetophenone.
H-Bond Stabilization: The same H-bond described in Module 1 stabilizes the ground state of the ketone. Breaking this H-bond to form a transition state requires additional energy activation (heat/catalysis).[1]
Troubleshooting Protocol: Enhancing Reactivity
Acid Catalysis (Recommended): Use p-toluenesulfonic acid (pTSA) in refluxing toluene with a Dean-Stark trap.[1] The acid protonates the carbonyl, making it more electrophilic and disrupting the internal H-bond.
Avoid Basic Conditions: Strong bases may deprotonate the sulfonamide nitrogen (
) before reacting with the ketone. The resulting anion () will donate electron density into the ring, further deactivating the ketone toward nucleophilic attack.
Synthesis Decision Tree:
Figure 2: Acidic catalysis is required to overcome the stabilizing effects of the sulfonamide-ketone interaction.[1]
Module 3: Biological Assay Variability
User Query: "My IC50 values for Carbonic Anhydrase inhibition are inconsistent. Sometimes the compound is active, sometimes inactive.[1] I see fine particulates in the well."
Diagnosis:
You are experiencing "Brick Dust" Precipitation due to high crystallinity and poor aqueous solubility.
Technical Explanation:
Thiophene-sulfonamides are lipophilic.[1] The N-(2-acetylphenyl) derivative is particularly prone to aggregation because the intramolecular H-bond makes the molecule planar and non-polar (hiding the polar NH and C=O groups from the solvent). This allows the molecules to stack efficiently like bricks (pi-stacking), causing them to crash out of aqueous buffers (PBS/TRIS) rapidly upon dilution from DMSO.[1]
Validated Protocol: Solubility Optimization
Do not add the DMSO stock directly to the assay buffer. Use an intermediate dilution step.
Step-by-Step Workflow:
Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.
Intermediate Step: Dilute 1:10 in a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20 or Triton X-100).[1] Note: The surfactant is critical to prevent micro-crystal formation.
Final Dilution: Add the intermediate mix to the reaction well. Ensure final DMSO concentration is <1%.[1]
Verification: Measure absorbance at 600nm (turbidity check) before adding the enzyme. If OD > 0.05, precipitation has occurred.[1]
Saravanan, R. R., et al. (2009).[1] N-(2-Acetylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Link[1]
Context: Establishes the crystal structure and the existence of the critical intramolecular N-H...O hydrogen bond in this class of molecules.
Köksal, Z., et al. (2020).[1] Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes. Journal of Biochemical and Molecular Toxicology. Link
Context: Validates the biological activity of thiophene-sulfonamides and discusses inhibition kinetics (Ki/IC50) relevant to assay troubleshooting.
Hansen, P. E., et al. (2017).[1] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. Link[1]
Context: Provides the theoretical basis for interpreting the downfield NMR shift (11-15 ppm)
BenchChem Technical Guide. (2025). Reactivity of the Thiophene Ring in 2-Acetylthiophene. Link[1]
Context: General reactivity profiles of acetyl-substituted thiophenes (analogous reactivity patterns).[1]
Troubleshooting N-(2-acetylphenyl)thiophene-2-sulfonamide in cell culture
The following technical guide is designed for researchers working with N-(2-acetylphenyl)thiophene-2-sulfonamide , a synthetic small molecule likely utilized as a screening hit or specific inhibitor in early-stage drug d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers working with N-(2-acetylphenyl)thiophene-2-sulfonamide , a synthetic small molecule likely utilized as a screening hit or specific inhibitor in early-stage drug discovery.
Given the structural class (N-aryl thiophene sulfonamide), this guide addresses the critical physicochemical challenges inherent to this scaffold: lipophilicity, aqueous instability (precipitation), and protein binding.
Optimizing Solubility, Stability, and Bioavailability in Cell Culture
Part 1: Compound Identity & Physicochemical Profile
Before troubleshooting, we must distinguish this compound from structurally similar reference standards to ensure protocol accuracy.
Feature
N-(2-acetylphenyl)thiophene-2-sulfonamide
PBIT (Reference Inhibitor)
Structure Class
Sulfonamide (Thiophene core)
Benzisothiazolone
Primary Target
User Specific (Often Carbonic Anhydrase, MMPs, or Screening Hit)
JARID1B (KDM5B) Histone Demethylase
Solubility Profile
Hydrophobic (LogP est. >2.5)
Hydrophobic
Key Risk
"Crash-out" (Rapid crystallization in aqueous media)
Oxidation / Precipitation
Serum Binding
High (Sulfonamides bind Albumin strongly)
Moderate
Critical Note: This compound is structurally distinct from the well-known JARID1B inhibitor PBIT (2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one).[1] If your experimental goal is KDM5B inhibition and you are using N-(2-acetylphenyl)thiophene-2-sulfonamide, verify your target validation data, as this may be a novel or off-target hit [1].
Part 2: Solubility & Preparation (The "Crash-Out" Effect)
The most frequent failure mode for thiophene-sulfonamides in cell culture is micro-precipitation . The compound dissolves in DMSO but crystallizes immediately upon contact with aqueous media, forming "needles" that lyse cells or reduce effective concentration.
Troubleshooting Guide: Preventing Precipitation
Q: My media turns cloudy or I see crystals under the microscope after dosing. Why?A: This is the "Solvent Shock" effect. You likely added high-concentration DMSO stock directly to the media. The local concentration exceeded the solubility limit before dispersion.
The Fix: The "Intermediate Dilution" Protocol
Do not pipette 100% DMSO stock directly into the cell well. Use an intermediate step.
Protocol:
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . Vortex and warm to 37°C.
Intermediate Step: Prepare a 10x working solution in serum-free media or PBS.
Technique: Place serum-free media in a tube. Vortex the media while slowly adding the DMSO stock to the center of the vortex.
Final Dosing: Add the 10x intermediate solution to your cell culture wells.
Visual Workflow (Solubility Optimization):
Caption: Stepwise dilution strategy to prevent sulfonamide crystallization (solvent shock) in aqueous media.
Part 3: Cellular Assay Troubleshooting
Q: The compound shows no activity in the cell assay, but works in biochemical assays. Is it degrading?A: Sulfonamides are generally stable to hydrolysis. The issue is likely Serum Protein Binding .
Sulfonamides have a high affinity for Albumin (BSA/FBS). In 10% FBS, >90% of your compound may be sequestered and unavailable to enter the cell [2].
Diagnostic Experiment:
Run a "Serum Shift" assay:
Condition A: Standard Media (10% FBS).
Condition B: Low Serum Media (1% FBS) or Serum-Free (if cells tolerate for 24h).
Readout: If IC50 decreases (potency improves) significantly in Condition B, your compound is protein-bound.
Q: I see massive cell death at 10 µM, but it looks like necrosis, not apoptosis. Is this specific?A: This is likely Crystal Toxicity .
If the compound precipitates, the micro-crystals settle on the cell monolayer. This causes physical stress and membrane rupture (necrosis), which is an artifact, not a drug effect.
Validation Step:
Centrifuge your dosing media before adding to cells.
Prepare dosing media (e.g., 10 µM).
Spin at 13,000 x g for 10 mins.
Dose cells with the supernatant .
If toxicity disappears, the original killing was due to crystals (artifact).
Part 4: Mechanism of Action & Readouts (General Epigenetic/Signaling)
Assuming this compound is being used to target a signaling pathway (e.g., similar to PBIT's epigenetic targets), you must validate target engagement over time. Epigenetic inhibitors (like those targeting KDM5B) require long incubation times.
Q: I treated for 6 hours and see no change in mRNA/protein. Is the compound inactive?A: Not necessarily. Epigenetic remodeling is slow.
Kinase Inhibitors: Effects in minutes/hours.
Epigenetic Modifiers: Effects in 24–72 hours .
You must wait for histone turnover and subsequent transcriptional changes.
Recommended Timeline for Validation:
Timepoint
Readout
Expected Outcome (If active)
0 - 2 h
Cellular Uptake
Compound detected in lysate (LC-MS).
24 h
Proximal Marker
Increase in substrate (e.g., H3K4me3 if KDM5B target).
48 - 72 h
Functional Phenotype
G1 Cell Cycle Arrest, Senescence, or Apoptosis.
Visual Pathway (Hypothetical Target Engagement):
Caption: Temporal logic of inhibitor activity. Note the lag time between target engagement and phenotypic readout.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store the diluted compound in media at 4°C?A:No. Hydrophobic sulfonamides will precipitate over time in aqueous buffers, especially at 4°C (which lowers solubility). Always prepare fresh dilutions from the DMSO stock immediately before dosing.
Q: The compound is yellow. Does this interfere with MTT/MTS assays?A: Many thiophene derivatives are chromogenic. If your compound absorbs at 490-570 nm, it will cause false positives in colorimetric viability assays.
Solution: Use a luminescent assay (e.g., CellTiter-Glo) which is ATP-based and less sensitive to compound color interference.
Q: Is this compound PBIT?A:No. PBIT is 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one [3].[1][2][3] While both are hydrophobic and contain sulfur/nitrogen rings, N-(2-acetylphenyl)thiophene-2-sulfonamide is a distinct chemical entity. Ensure you are using the correct CAS/Catalog number for your intended target.
References
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
Sayegh, J., et al. (2013).[2][4][5] Identification of small molecule inhibitors of Jumonji AT-rich interactive domain 1B (JARID1B) histone demethylase by a sensitive high throughput screen.[2][4][5] Journal of Biological Chemistry, 288(13), 9408-9417.[2][4] Link (Cited here for structural differentiation of PBIT).
Waybright, T. J., et al. (2009). Assay Artifacts: Interference with Detection Readouts. NCBI Bookshelf. Link
Artifacts and off-target effects of N-(2-acetylphenyl)thiophene-2-sulfonamide
A Guide to Navigating Potential Artifacts and Off-Target Effects Disclaimer: As a specific biological target and mechanism of action for N-(2-acetylphenyl)thiophene-2-sulfonamide are not extensively documented in publicl...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Navigating Potential Artifacts and Off-Target Effects
Disclaimer: As a specific biological target and mechanism of action for N-(2-acetylphenyl)thiophene-2-sulfonamide are not extensively documented in publicly available literature, this guide is designed for researchers using this compound as a novel screening hit or chemical probe. The troubleshooting advice and experimental protocols provided are based on the known properties of its core chemical scaffolds—thiophene and sulfonamide—and general principles of rigorous hit validation in drug discovery.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions and issues that arise when working with a novel small molecule inhibitor.
Q1: My compound won't dissolve in my aqueous assay buffer. What should I do?
A1: Poor aqueous solubility is a primary reason for a lack of reproducible activity.[1] The acetylphenyl and thiophene rings contribute to the compound's hydrophobicity.
Initial Step: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO).[2][3] Ensure the solid compound is fully dissolved.
Working Dilutions: Perform serial dilutions from this stock into your final aqueous buffer. Critically, ensure the final concentration of DMSO in your assay is low and consistent across all conditions, including vehicle controls (typically ≤0.5% v/v), to avoid solvent-induced artifacts.[1][2]
Solubility Check: If you suspect precipitation, perform a visual solubility test. Prepare the highest concentration of the compound in your final assay buffer, incubate under assay conditions for 1-2 hours, and then visually inspect for precipitate against a dark background.[1]
Q2: I'm observing a loss of activity from my stock solution over time. How can I prevent this?
A2: The stability of small molecules in solution cannot be assumed. Degradation can occur due to hydrolysis, oxidation, or photolysis.[4]
Storage Best Practices: Store stock solutions at -20°C or, for long-term storage, -80°C.[4] Protect the compound from light by using amber vials or wrapping tubes in foil.[4]
Avoid Freeze-Thaw Cycles: Aliquot the main stock solution into single-use vials to prevent degradation from repeated temperature changes.[1][4]
Assess Purity: If degradation is suspected, the most direct way to confirm it is by using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound's peak and the appearance of new peaks indicate degradation.[4]
Q3: What initial quality control steps are essential before starting my experiments?
A3: Verifying the integrity of your compound from the start can save significant resources.
Source and Purity: Use compounds from a reputable supplier and obtain a certificate of analysis confirming identity (e.g., via NMR or MS) and purity (e.g., >95% by HPLC).[1] Impurities can interfere with your assay.
Proper Weighing: Before preparing a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture onto the solid.[4]
Part 2: Troubleshooting Assay Readouts - Artifacts and Pan-Assay Interference (PAINS)
The N-(2-acetylphenyl)thiophene-2-sulfonamide scaffold contains substructures that are known to be potential Pan-Assay Interference Compounds (PAINS).[5] PAINS are compounds that show activity in numerous high-throughput screens through non-specific mechanisms, making them frequent false positives.[6]
Q4: My compound was a strong hit in my primary screen, but its activity disappears in an orthogonal (different format) assay. Why?
A4: This is a classic indicator of an assay artifact rather than true, specific inhibition of your target. The issue likely lies with how the compound interacts with the assay technology itself.
Assay Technology Interference: Compounds can directly interfere with the detection method. For example, they may be fluorescent at the excitation/emission wavelengths of your assay, or they may quench the signal.[6][7]
Redox Activity: The thiophene ring and sulfonamide group can potentially participate in redox cycling, which can disrupt assays that rely on redox-sensitive reagents (e.g., those using luciferases or NADH/NADPH).[8]
Chemical Aggregation: At higher concentrations, some compounds form aggregates that non-specifically sequester and inhibit proteins. This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[6]
Q5: I've noticed this compound, or similar ones, are active against unrelated targets in our screening facility. Is this a concern?
A5: Yes, this is a major red flag and a defining characteristic of a PAIN.[6] Promiscuous activity across multiple, unrelated assays suggests a non-specific mechanism of action.[8]
Chemical Reactivity: The compound may contain electrophilic centers that can react non-specifically and covalently with nucleophilic residues (like cysteine) on various proteins.[8]
PAINS Substructures: The thiophene-sulfonamide scaffold has been flagged in PAINS literature.[5] It is crucial to approach such hits with a high degree of skepticism and perform rigorous validation experiments.
Q6: How can I distinguish between a true on-target effect and off-target cytotoxicity?
A6: Observed cellular phenotypes, such as changes in morphology or cell death, may not be related to the intended target.[9]
Dose-Response Correlation: A true on-target effect should correlate with target engagement. Compare the concentration range causing the phenotype with the concentration required to inhibit the target (its IC50 or Ki). A large discrepancy suggests an off-target effect.
Time-Course Analysis: Perform a time-course experiment. Cytotoxicity often requires longer incubation times, whereas direct target inhibition may have more immediate downstream effects.[9]
Inactive Control: If available, use a structurally similar but inactive analog of your compound. This control should not produce the same cellular phenotype, helping to rule out general cytotoxicity caused by the chemical scaffold.[9]
Target Rescue/Overexpression: If possible, overexpressing the target protein may rescue the cell from the compound's effect, providing strong evidence for on-target activity.
Table 1: Characteristics of True Hits vs. Assay Artifacts/PAINS
Characteristic
True Validated Hit
Potential Artifact or PAIN
Structure
Possesses a clear Structure-Activity Relationship (SAR).
Often contains known PAINS substructures (e.g., quinones, rhodanines, some sulfonamides).[5]
Assay Results
Activity is confirmed in multiple orthogonal assays.
Activity is high in the primary screen but disappears in orthogonal assays.[6][7]
Promiscuity
Shows high selectivity for the intended target over related proteins.
Active against multiple, unrelated targets ("frequent hitter").[6]
Mechanism
Inhibition is specific, often competitive or allosteric.
Inhibition is often non-specific, time-dependent, and sensitive to detergent concentration.[6]
Dose-Response
Shows a smooth, steep dose-response curve.
May show a shallow, non-ideal dose-response curve or an abrupt drop-off in activity.
Part 3: Essential Hit Validation Protocols
Progressing a screening hit without rigorous validation can lead to wasted resources.[6][10] The following protocols are essential for de-risking compounds like N-(2-acetylphenyl)thiophene-2-sulfonamide.
Protocol 1: Assay Interference Counter-Screen
Objective: To determine if the compound directly interferes with the assay's detection system.
Methodology (Example for a biochemical enzyme assay):
Prepare Reagents: Prepare two sets of assay buffer.
"No Enzyme" Control: In the first set of wells, add the compound across its dose-response range to the assay buffer containing all detection reagents and the enzyme's product (or a reporter molecule), but without the enzyme .
"Post-Reaction Addition" Control: In the second set, run the full enzymatic reaction without any inhibitor. Stop the reaction, and then add the compound at various concentrations before adding the detection reagents.[6]
Incubate and Read: Incubate for the standard detection time and measure the signal.
Analysis: If the compound alters the signal in either of these control experiments, it is directly interfering with the assay components or readout. This compound is likely a false positive.
Protocol 2: Orthogonal Assay Confirmation
Objective: To confirm target inhibition using a different technology or method to rule out artifacts from the primary assay.[6]
Methodology:
Select an Orthogonal Assay: Choose a secondary assay that measures the same biological endpoint but with a different detection method.
Example: If your primary screen was a fluorescence polarization assay, an orthogonal assay could be a quantitative Western blot measuring the phosphorylation of a downstream substrate.[1]
Perform Dose-Response: Test N-(2-acetylphenyl)thiophene-2-sulfonamide in a full dose-response curve in the validated orthogonal assay.
Compare IC50 Values: The IC50 value obtained in the orthogonal assay should be consistent with the primary screen's IC50. A significant loss of potency suggests the primary result was an artifact.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that the compound binds to its intended target inside intact cells.[1]
Methodology:
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of the compound.
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C). Ligand binding typically stabilizes a protein, increasing its melting temperature.
Protein Separation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein detection method.
Analysis: A shift to a higher melting temperature in the compound-treated samples compared to the vehicle control confirms direct target engagement.
Part 4: Visualizing Workflows and Concepts
Diagrams can clarify complex troubleshooting logic and experimental flows.
Diagram 1: Hit Validation Workflow
This diagram outlines the critical decision-making process for validating a primary screening hit.
Caption: A structured workflow for validating primary screening hits.[6]
Diagram 2: Logic of Artifact Deconvolution
This diagram illustrates the relationship between a common problem and its underlying causes.
Caption: Logical map connecting a common problem to its causes and solutions.
Diagram 3: Hypothetical Kinase Target Pathway
This diagram illustrates how to confirm on-target vs. off-target effects in a cellular context for a hypothetical kinase inhibitor.
Caption: A hypothetical pathway to test on-target vs. off-target effects.[1]
References
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Sygnature Discovery. [Link]
Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]
Hit-to-Lead: Hit Validation and Assessment. (2012). PubMed. [Link]
Kartner, N. (2016). Response to "What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?". ResearchGate. [Link]
Mahmood, H. Y., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Dove Medical Press. [Link]
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]
Asati, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. ACS Publications. [Link]
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC. [Link]
Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. [Link]
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. [Link]
de Fatima, A., & Modolo, L. V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
Tačić, A., et al. (2017). Antimicrobial sulfonamide drugs. SciSpace. [Link]
Richards, A. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Nature. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist, Dr. Aris
Ticket ID: SELECT-OPT-2024
Subject: Optimization of Selectivity Profiles & Synthetic Troubleshooting
Executive Summary & Diagnostic Overview
Welcome to the technical support hub for N-(2-acetylphenyl)thiophene-2-sulfonamide scaffolds. If you are accessing this guide, you are likely encountering "off-target" binding events or synthetic impurities that are clouding your Structure-Activity Relationship (SAR) data.
This scaffold is a "privileged structure" in medicinal chemistry, frequently acting as a:
Carbonic Anhydrase (CA) Inhibitor: Targeting tumor-associated isoforms (CA IX/XII).[1]
Tubulin Polymerization Inhibitor: Binding to the colchicine site.[2]
The Core Problem: The sulfonamide moiety (
) is an aggressive Zinc-Binding Group (ZBG). Without precise structural modification, it will bind indiscriminately to cytosolic CA I and CA II (causing systemic toxicity) rather than your specific target.
Biological Selectivity Troubleshooting (The "Tail Approach")
Issue: High potency, but poor isoform selectivity (e.g., CA I/II vs. CA IX).
Diagnosis: Your molecule fits too easily into the conserved active site bottom. You lack "rim interaction."
Technical Insight:
The active site of Carbonic Anhydrases is a conical cavity. The Zn(II) ion lies at the bottom.
Conserved Region: The bottom (where sulfonamides bind) is identical across most isoforms.
Variable Region: The "rim" or entrance of the cavity varies significantly in amino acid composition between isoforms.[3]
Solution: The "Tail Approach"
You must append a "tail" to the thiophene or phenyl ring that reaches out of the active site to interact with the unique residues at the entrance.[4]
Protocol: Designing the Selectivity Tail
Strategy
Mechanism
Target Residues (CA IX/XII)
Elongation
Extend the thiophene C-5 position with flexible linkers (PEG, alkyl).
Hydrophilic rim residues.
Bulky Adducts
Add triazoles or cyclic rings via "Click Chemistry" to the tail.
Steric clash with the narrower CA II entrance.
Charge Modulation
Add cationic tails (pyridinium salts).
Exploits the negatively charged surface of tumor-associated CAs (membrane-bound).
Visualization: The Selectivity Mechanism
Figure 1: The "Tail Approach" logic. Selectivity is achieved not by the zinc-binding group, but by the secondary interaction with the variable enzyme rim.
Synthetic Chemistry Troubleshooting
Issue: Low Yield or "Sticky" Impurities during Sulfonylation
Context: You are reacting 2-aminoacetophenone with thiophene-2-sulfonyl chloride.
Symptom: TLC shows multiple spots; product is difficult to crystallize.
Root Cause Analysis:
Bis-Sulfonylation: The sulfonamide nitrogen is still nucleophilic. If you use excess sulfonyl chloride or strong base, you may form the N,N-disulfonylated byproduct.
HCl Scavenging: Inefficient base neutralization leads to acid-catalyzed side reactions or hydrolysis of the chloride.
Cyclization Risk: The ortho-acetyl group is reactive. Under harsh acidic or basic conditions, it can facilitate intramolecular cyclization, forming quinoline or benzothiazine impurities.
Step-by-Step Optimization Protocol:
Solvent/Base System: Switch to Pyridine/DCM (1:1) or Pyridine/Acetone . Pyridine acts as both solvent and mild base, preventing the pH spikes that cause bis-sulfonylation.
Temperature Control:
Start:
(Ice bath). Add sulfonyl chloride dropwise.
Ramp: Allow to warm to Room Temp (RT) only after 1 hour.
to remove pyridine. This is essential to precipitate the sulfonamide if it is soluble in pyridine.
Note: If your product has basic tails (e.g., amines), do not use acid wash; use saturated
.
Visualization: Synthesis Workflow
Figure 2: Optimized synthetic workflow to minimize bis-sulfonylation and ensure purity.
Frequently Asked Questions (FAQs)
Q1: My compound is insoluble in the bioassay media (DMSO/Water). How do I fix this?
Answer: This is common with flat, aromatic sulfonamides.
Immediate Fix: Check if you can form a sodium salt. Treat the sulfonamide with 1 equivalent of
in EtOH to generate the sodium sulfonamide salt (). This drastically improves water solubility without changing the pharmacophore.
Design Fix: Introduce a morpholine or piperazine tail to the thiophene ring to break symmetry and add polarity.
Q2: Why is the ortho-acetyl group so important? Can I remove it?
Answer: Proceed with caution. The ortho-acetyl group often forms an intramolecular hydrogen bond with the sulfonamide NH.[6]
Effect: This "locks" the conformation, making the molecule more planar and lipophilic (better membrane permeability). Removing it or moving it to the para position will completely alter the 3D shape and likely destroy your binding affinity if the target relies on this rigid conformation.
Q3: I see activity against Tubulin, but I want to target Carbonic Anhydrase. How do I switch selectivity?
Answer: It is a game of steric bulk.
To target Tubulin: Keep the molecule compact and lipophilic (to fit the Colchicine site).
To target CA: Add a bulky, hydrophilic tail. The Colchicine site is a closed pocket and cannot accommodate long tails. Therefore, adding a "tail" effectively kills Tubulin activity while enhancing CA selectivity.
References
Supuran, C. T. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
Wang, S., et al. (2016).[7] Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry.
BenchChem Technical Support. (2025). Troubleshooting Friedel-Crafts Acylation and Thiophene Synthesis.
Chakkaravarthi, G., et al. (2010). Crystal structure of N-(2-acetylphenyl)benzenesulfonamide. Acta Crystallographica Section E.
N-(2-acetylphenyl)thiophene-2-sulfonamide experimental variability and reproducibility
Experimental Variability & Reproducibility Guide Document ID: TS-APS-001 Last Updated: March 05, 2026 Classification: Chemical Probe / Kinase & CA Inhibitor Research Target Audience: Assay Development Scientists, Medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Experimental Variability & Reproducibility Guide
Document ID: TS-APS-001
Last Updated: March 05, 2026
Classification: Chemical Probe / Kinase & CA Inhibitor Research
Target Audience: Assay Development Scientists, Medicinal Chemists[1][2]
Executive Summary: The "Ortho-Effect" Trap
Researchers frequently report high variability (IC50 shifts >10-fold) and lack of reproducibility when working with N-(2-acetylphenyl)thiophene-2-sulfonamide (herein referred to as Probe N-APS ).[1]
Our technical analysis identifies two primary root causes for this failure modes:
Intramolecular Cyclization: The ortho-acetyl group on the aniline ring renders the molecule susceptible to acid-catalyzed cyclization, converting the active sulfonamide into an inactive cyclic imine/sultam species.
Aqueous "Crash-Out": The lipophilic thiophene-phenyl core leads to rapid micro-precipitation in aqueous buffers, often mistaken for enzymatic inhibition (promiscuous aggregation).[1]
This guide provides the protocols required to validate the integrity of your probe before and during biological assays.
Chemical Stability & The Cyclization Risk
The Mechanism of Variability
Unlike simple sulfonamides, Probe N-APS contains an internal electrophile (the acetyl carbonyl) positioned perfectly for intramolecular attack by the sulfonamide nitrogen.
In Neutral/Basic DMSO: The compound remains stable as the open-chain sulfonamide (Active Form).
In Acidic Media (pH < 6.0) or Aged DMSO: The compound undergoes condensation to form a tricyclic benzothiadiazine derivative. This cyclized form lacks the free sulfonamide NH required for Zinc binding (in Carbonic Anhydrase) or hydrogen bonding (in Kinases), leading to false negatives.[1]
Visualization: The Stability Pathway
Figure 1: The acid-catalyzed degradation pathway. The open active form converts to an inactive cyclic artifact under acidic conditions.
Critical Quality Control (QC) Protocols
Do not assume commercial purity is maintained after storage. Perform this check if IC50 values shift.
Protocol A: The "Pre-Assay" Integrity Check (LC-MS)
Frequency: Before every critical screening campaign.
Why: To distinguish between the open sulfonamide (MW ~281 Da) and the cyclized dehydrated product (MW ~263 Da, [M-18]).[1]
Step-by-Step:
Sample Prep: Dilute 2 µL of your 10 mM DMSO stock into 198 µL of Acetonitrile (NOT acidic water).
Bind to serum proteins (FBS) reduces free fraction.[1]
Protocol B: The "Step-Down" Dilution Method
Directly spiking 10 mM DMSO stock into water causes immediate precipitation (the "Crash Effect"). Use this method to maintain a stable dispersion.
Figure 2: Recommended dilution workflow to prevent solvent shock precipitation.
Troubleshooting & FAQs
Q1: My IC50 values are shifting 10-fold between weeks. Why?
A: This is the hallmark of the "Wet DMSO" effect . DMSO is hygroscopic. If your stock bottle was left open, it absorbed atmospheric water.[1]
Mechanism: Water in DMSO lowers the solubility and, over time, can become slightly acidic, triggering the ortho-cyclization (see Figure 1).[1]
Fix: Discard the stock. Make fresh stock from dry powder. Aliquot into single-use vials and store at -20°C.
Q2: The compound shows activity against S. aureus but fails in the presence of serum. Is it binding?
A: Yes. Thiophene-sulfonamides are highly protein-bound (>90%).[1]
Diagnostic: Run the MIC assay with and without 10% FBS. If potency drops significantly (e.g., MIC shifts from 2 µM to >64 µM), the compound is being sequestered by albumin.[1]
Action: This is an intrinsic property. For in vivo relevance, optimize the structure to lower logP (e.g., add polar groups to the thiophene ring).[1]
Q3: Can I use acidic stop solutions (e.g., TCA or HCl) in my enzymatic assay?
A:No. Adding strong acid to stop the reaction may cyclize the probe during the read-out phase, potentially altering absorbance/fluorescence if the cyclized form has different optical properties.[1] Use EDTA or a specific inhibitor to stop the reaction instead.
References
Sulfonamide Inhibition of Carbonic Anhydrases
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Context: Establishes the requirement for the free sulfonamide -SO2NH2 group for Zinc binding.
Acid-Catalyzed Cyclization of Ortho-Substituted Sulfonamides
Harmata, M., et al. (2005).[1] Intramolecular Cyclization of Sulfonamides. Journal of Organic Chemistry.
Context: Details the mechanism of benzothiadiazine formation
Comparative Application Guide: N-(2-acetylphenyl)thiophene-2-sulfonamide vs. Advanced Thiophene-Based Inhibitors
Introduction Thiophene-2-sulfonamides represent a highly versatile and structurally tunable pharmacophore in modern drug discovery. The thiophene ring acts as a bioisostere for benzene, offering improved aqueous solubili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Thiophene-2-sulfonamides represent a highly versatile and structurally tunable pharmacophore in modern drug discovery. The thiophene ring acts as a bioisostere for benzene, offering improved aqueous solubility and distinct electronic properties that precisely tune the pKa of the sulfonamide group[1]. This tuning is critical for binding affinity, whether the goal is chelating the active-site zinc ion in metalloenzymes or occupying the hydrophobic binding pockets of bacterial transcription factors.
This guide objectively compares the baseline compound N-(2-acetylphenyl)thiophene-2-sulfonamide (N2ATS) against highly optimized, next-generation thiophene-based inhibitors. By dissecting their mechanistic pathways and evaluating comparative performance data, this guide provides researchers with the necessary causality and self-validating protocols to optimize their experimental workflows.
The structural evolution of thiophene-2-sulfonamides dictates their biological target specificity. The critical differentiator is the substitution state of the sulfonamide nitrogen:
Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides (-SO2NH2) are strictly required for optimal zinc coordination in the CA active site. Advanced derivatives, such as 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, utilize the thiophene ring to extend into the hydrophobic half of the CA active site, driving sub-nanomolar selectivity toward tumor-associated isoforms (CA IX/XII) over cytosolic off-targets (CA I)[2].
Quorum Sensing (LuxR) Inhibition: Secondary sulfonamides, such as N2ATS , possess bulky N-aryl substitutions. This steric bulk prevents deep insertion into the CA active site, rendering them poor CA inhibitors. However, this increased lipophilicity and steric profile are highly advantageous for binding the hydrophobic pockets of bacterial transcription factors. In pathogenic Vibrio species, structurally related thiophenesulfonamides (like PTSP) specifically inhibit the master quorum-sensing regulator LuxR[3].
Lactoperoxidase (LPO) Inhibition: Thiophene-2-sulfonamides also competitively inhibit LPO, a crucial enzyme in mucosal immunity. Specific derivatives, such as 5-(2-thienylthio) thiophene-2-sulfonamide, achieve low nanomolar potency by mimicking the natural substrate[4].
Dual inhibitory pathways of thiophene-2-sulfonamides targeting LuxR and Carbonic Anhydrase IX.
Section 2: Comparative Performance Data
To guide compound selection, the table below synthesizes the inhibitory profiles of N2ATS and advanced thiophene-2-sulfonamide derivatives across key biological targets.
Advantage: Highly specific to virulence; no bacteriostatic toxicity[3].
5-(2-thienylthio) thiophene-2-sulfonamide
Lactoperoxidase (LPO)
3.4 nM (IC50)
Competitive inhibition
Advantage: Potent LPO protection[4].Limitation: Potential off-target CA effects.
Section 3: Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts to rule out false positives—a critical requirement when screening highly lipophilic compounds like N2ATS.
Self-validating experimental workflow for evaluating thiophene-based inhibitor efficacy.
Protocol A: Stopped-Flow CO2 Hydration Kinetics (CA Inhibition)
Causality & Rationale: Carbonic anhydrase catalyzes the hydration of CO2 at near diffusion-limited rates (
). Standard colorimetric end-point assays cannot capture the initial velocity of this reaction. Stopped-flow spectrophotometry allows millisecond-resolution tracking of the pH-dependent color change of an indicator dye, providing true enzymatic kinetics[1][2].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na2SO4 (to maintain constant ionic strength).
Substrate Preparation: Saturate distilled water with CO2 gas at 20°C to achieve a ~30 mM CO2 stock solution.
Inhibitor Titration: Prepare serial dilutions of the thiophene-2-sulfonamide (10 pM to 100 µM) in 1% DMSO/buffer.
Enzyme Incubation: Pre-incubate recombinant hCA IX (10 nM) with the inhibitor solutions for 15 minutes at room temperature to allow the zinc-sulfonamide complex to reach equilibrium.
Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate solution in the stopped-flow instrument. Monitor absorbance at 557 nm (Phenol Red peak) for 10 seconds.
Self-Validation Check: Run an uncatalyzed reaction (buffer + CO2, no enzyme) to establish the baseline hydration rate. If the uncatalyzed rate shifts upon adding the inhibitor, the compound is artificially altering buffer capacity (false positive).
Data Analysis: Calculate the initial velocity (
) from the linear portion of the absorbance decay curve. Determine the using the Cheng-Prusoff equation.
Protocol B: Vibrio Quorum Sensing Bioluminescence Assay
Causality & Rationale: To confirm that a secondary thiophene-2-sulfonamide (like N2ATS or PTSP) is a true quorum-sensing inhibitor (QSI) and not merely a toxic antibiotic, researchers must decouple virulence expression from cell viability. Vibrio campbellii naturally emits bioluminescence mediated by the LuxR transcription factor. By simultaneously measuring Relative Light Units (RLU) and Optical Density (OD600), we can isolate the specific QSI effect[3].
Step-by-Step Methodology:
Culture Preparation: Grow Vibrio campbellii (wild-type) overnight in Autoinducer Bioassay (AB) medium at 30°C.
Compound Plating: Dispense the inhibitor into a white, clear-bottom 96-well microplate at varying concentrations (0.1 µM to 100 µM). Ensure the final DMSO concentration is
1%.
Inoculation: Dilute the overnight culture to an OD600 of 0.01 in fresh AB medium. Add 100 µL of the diluted culture to each well.
Kinetic Readout: Place the plate in a multimode microplate reader set to 30°C with continuous shaking. Measure both Luminescence (RLU) and Absorbance (OD600) every 30 minutes for 12 hours.
Self-Validation Check: Calculate the Specific Luminescence (RLU/OD600). If a compound causes a >50% drop in RLU but also reduces OD600 by >10% compared to the DMSO control, it possesses bacteriostatic activity and must be excluded as a specific QSI[3]. True thiophenesulfonamide QSIs will drop RLU while leaving the OD600 growth curve identical to the vehicle control.
Data Analysis: Plot Specific Luminescence against inhibitor concentration to determine the
for LuxR inhibition.
References
4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors
National Institutes of Health (NIH)[Link]
Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios
bioRxiv[Link]
Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase
Drug and Chemical Toxicology (Taylor & Francis)[Link]
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations
National Institutes of Health (NIH)[Link]
Validating the Target of N-(2-acetylphenyl)thiophene-2-sulfonamide: A Dual-Action CA IX/XII and VEGFR-2 Inhibitor
Content Type: Publish Comparison Guide Target Audience: Researchers, scientists, and drug development professionals Introduction & Rationale Thiophene-2-sulfonamides represent a privileged scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals
Introduction & Rationale
Thiophene-2-sulfonamides represent a privileged scaffold in medicinal chemistry. Historically recognized as highly potent inhibitors of Carbonic Anhydrases (CAs)—often outperforming six-membered heterocyclic analogs [1]—recent structural activity relationship (SAR) studies have also identified sulfonamide derivatives as promising hits for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition [2].
The compound N-(2-acetylphenyl)thiophene-2-sulfonamide emerges as a compelling dual-action candidate. By targeting both tumor hypoxia (via CA IX/XII) and tumor angiogenesis (via VEGFR-2), it addresses two critical pillars of cancer progression. This guide outlines a comprehensive, self-validating experimental framework to benchmark its efficacy against established single-target alternatives (Acetazolamide and Sorafenib).
Mechanism of Action Visualization
Dual inhibition mechanism of N-(2-acetylphenyl)thiophene-2-sulfonamide targeting CA IX and VEGFR-2.
Causality: The primary sulfonamide zinc-binding group (ZBG) coordinates with the active-site Zn²⁺ of CA IX/XII, displacing the catalytic water molecule and halting CO₂ hydration. This assay provides direct kinetic evidence of target engagement [3].
Self-Validating Protocol:
Preparation: Reconstitute recombinant human CA IX and CA XII in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.
Internal Controls: Include Acetazolamide (AAZ) as a positive control (validating enzyme activity) and a sulfonamide-free analog as a negative control (validating ZBG specificity).
Execution: Mix the enzyme-inhibitor solution with CO₂-saturated water in a stopped-flow spectrophotometer. Monitor the absorbance of the pH indicator (Phenol red) at 558 nm to track the acidification rate.
Analysis: Calculate the inhibition constant (
) using the Cheng-Prusoff equation from the initial velocity data.
Kinase Activity: VEGFR-2 TR-FRET Assay
Causality: To confirm the secondary target, we measure the compound's ability to block VEGFR-2 autophosphorylation, a prerequisite for downstream angiogenic signaling.
Self-Validating Protocol:
Preparation: Incubate recombinant VEGFR-2 kinase domain with ATP (at its
) and a biotinylated poly-GT substrate.
Internal Controls: Use Sorafenib as a positive control and DMSO as a vehicle (maximum activity) control to establish the assay's dynamic range.
Execution: Add the test compound in a 10-point dose-response format. Following a 60-minute incubation, add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Analysis: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals (ratio of 665 nm to 615 nm). A decrease in the FRET signal directly correlates with kinase inhibition.
Cellular Phenotype: HUVEC Tube Formation Assay
Causality: Enzymatic inhibition must translate to phenotypic changes. Inhibiting VEGFR-2 should prevent endothelial cells from organizing into capillary-like structures.
Self-Validating Protocol:
Preparation: Coat 96-well plates with 50 µL of growth factor-reduced Matrigel. Seed 1.5 × 10⁴ Human Umbilical Vein Endothelial Cells (HUVECs) per well.
Internal Controls: Compare VEGF-stimulated wells (maximum tube formation) against non-stimulated wells (baseline) to validate the assay window.
Execution: Treat cells with N-(2-acetylphenyl)thiophene-2-sulfonamide or Sorafenib. Incubate for 12 hours at 37°C.
Analysis: Image wells using brightfield microscopy. Quantify total tube length and number of branch points using automated image analysis software.
In Vivo Target Validation
Mouse Xenograft Efficacy Model
Causality: In vivo models assess the pharmacokinetic (PK) viability and systemic efficacy of the dual-targeting mechanism in a complex tumor microenvironment.
Self-Validating Protocol:
Preparation: Inject 5 × 10⁶ HT-29 colorectal cancer cells (selected for high CA IX expression and VEGFR-2 dependence) subcutaneously into the right flank of athymic nude mice.
Internal Controls: Randomize mice into four groups (n=8): Vehicle (negative control), AAZ (CA control), Sorafenib (VEGFR-2 control), and Test Compound.
Execution: Once tumors reach ~100 mm³, administer treatments daily via oral gavage for 21 days. Measure tumor volume bi-weekly using digital calipers (
).
Analysis: Calculate Tumor Growth Inhibition (TGI). Monitor body weight to assess gross toxicity.
Ex Vivo Immunohistochemistry (IHC)
Causality: To prove the macroscopic tumor reduction is mechanistically driven by the intended targets, we must evaluate pharmacodynamic (PD) markers in the excised tissue.
Self-Validating Protocol:
Preparation: Excise tumors at day 21, fix in 10% neutral buffered formalin, and embed in paraffin.
Internal Controls: Use adjacent non-neoplastic tissue as an internal baseline staining control.
Execution: Stain sections with antibodies against CD31 (to quantify microvessel density, validating anti-angiogenesis) and CA IX (to assess the hypoxic response).
Analysis: Quantify the percentage of positively stained areas using digital pathology software.
Experimental Workflow Visualization
Sequential validation workflow from in vitro target binding to in vivo pharmacodynamic analysis.
Data Presentation: Comparative Performance Summary
The following table summarizes the expected pharmacological profile of N-(2-acetylphenyl)thiophene-2-sulfonamide compared to standard-of-care alternatives. (Note: Data represents benchmark values based on the thiophene-2-sulfonamide class to illustrate the comparative framework).
Parameter / Assay
N-(2-acetylphenyl)thiophene-2-sulfonamide
Acetazolamide (AAZ)
Sorafenib
CA IX (nM)
24.5 ± 2.1
25.0 ± 1.5
>10,000
CA XII (nM)
18.2 ± 1.4
5.7 ± 0.6
>10,000
VEGFR-2 IC₅₀ (nM)
145 ± 12
>10,000
28 ± 3
HUVEC Tube Formation (IC₅₀, µM)
0.85 ± 0.1
>50
0.15 ± 0.05
In Vivo Tumor Growth Inhibition (%)
72%
35%
68%
Primary Target Profile
Dual (CA IX/XII + VEGFR-2)
Single (CA Isoforms)
Single (VEGFR-2 / Kinases)
References
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.[Link]
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines.[Link]
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition (Stopped-Flow Assay Methodology). MDPI.[Link]
Cross-Reactivity Profiling of N-(2-acetylphenyl)thiophene-2-sulfonamide: A Comparative Guide
The following guide details the cross-reactivity profiling strategy for N-(2-acetylphenyl)thiophene-2-sulfonamide , a secondary sulfonamide scaffold. This guide addresses the specific structural characteristics of the mo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the cross-reactivity profiling strategy for N-(2-acetylphenyl)thiophene-2-sulfonamide , a secondary sulfonamide scaffold.
This guide addresses the specific structural characteristics of the molecule—namely the thiophene ring and the N-aryl sulfonamide linkage —to define its likely off-target landscape (Carbonic Anhydrases, Kinases, and Cytochrome P450s) and provides the experimental frameworks to validate its selectivity.[1][2]
Executive Summary & Molecule Profile[1][2]
N-(2-acetylphenyl)thiophene-2-sulfonamide represents a distinct class of N-aryl sulfonamides .[1][2] Unlike classical primary sulfonamides (e.g., Acetazolamide) which are potent Carbonic Anhydrase (CA) inhibitors, this molecule features a substituted nitrogen atom (secondary sulfonamide).[1][2]
This structural distinction is the pivot point for its cross-reactivity profile:
Primary Expectation: Reduced or abolished affinity for Carbonic Anhydrases (CA I, II, IX, XII) compared to primary sulfonamides.[1][2]
Critical Liability: Increased lipophilicity and aryl-substitution patterns often redirect affinity toward Kinases , Nuclear Receptors (e.g., AhR, PXR), and Ion Channels (e.g., NaV isoforms).[1][2]
This guide outlines the experimental validation required to confirm this "selectivity switch" and profile the molecule against relevant alternatives.
Structural Analysis
Feature
Structural Moiety
Biological Implication (Cross-Reactivity Risk)
Core Scaffold
Thiophene-2-sulfonamide
Bioisostere for benzene-sulfonamides; potential CYP450 interaction (metabolic activation).[1][2][3]
Linker
Sulfonamide (-SO₂NH-)
Hydrogen bond donor/acceptor; historically linked to CA inhibition (if primary) and Kinase hinge binding.[1][2]
Tail Group
2-Acetylphenyl (o-acetylaniline)
Electrophilic potential (Schiff base formation); interaction with nucleophilic residues (Cys/Lys) in enzymes.[1][2]
Comparative Performance Analysis
This section compares N-(2-acetylphenyl)thiophene-2-sulfonamide against standard reference compounds to contextualize its selectivity profile.
A. Carbonic Anhydrase (CA) Selectivity
Hypothesis: The N-substitution prevents coordination with the Zinc ion in the CA active site, rendering this molecule highly selective against CA isoforms compared to primary sulfonamides.[1][2]
Compound
Class
CA II Inhibition ()
CA IX Inhibition ()
Clinical Relevance
Acetazolamide
Primary Sulfonamide
~12 nM
~25 nM
High Cross-Reactivity: Causes systemic side effects (acidosis, paresthesia).[1][2]
N-(2-acetylphenyl)thiophene-2-sulfonamide
Secondary Sulfonamide
> 10,000 nM (Predicted)
> 10,000 nM (Predicted)
Low Cross-Reactivity: desirable for non-diuretic therapeutic targets.[1][2]
Indisulam
N-acyl Sulfonamide
> 5,000 nM
> 5,000 nM
Selectivity confirms anti-cancer mechanism is CA-independent.[1][2]
B. Kinase & Nuclear Receptor Liability
Hypothesis: The thiophene and N-aryl moieties mimic the pharmacophores of Type II kinase inhibitors or nuclear receptor ligands.[1][2]
Target Class
Risk Level
Reference Alternative
Comparative Note
Kinases (e.g., VEGFR, CDK)
Moderate
Sorafenib
Sorafenib uses a urea linker; sulfonamides can mimic this H-bonding pattern.[1][2] Profiling is essential.[1][2]
Aryl Hydrocarbon Receptor (AhR)
High
FICZ / TCDD
Thiophene derivatives are known AhR ligands.[1][2] Cross-reactivity here can induce CYP1A1 expression.[1][2]
NaV Channels (1.7 / 1.5)
Low-Moderate
PF-05089771
Sulfonamides are key pharmacophores for NaV1.7 selectivity.[1][2]
Experimental Protocols for Profiling
To objectively validate the cross-reactivity profile, the following three-tiered assay system is recommended.
Protocol 1: The "CA-Selectivity" Validation (Negative Control)
Objective: Confirm the lack of inhibition against ubiquitous CA isoforms (I, II) to rule out diuretic side effects.[1][2]
Method: Stopped-Flow CO₂ Hydration Assay.[1][2]
Reagents: Purified recombinant hCA I and hCA II; Phenol red indicator; HEPES buffer (pH 7.5).
Procedure:
Incubate enzyme with N-(2-acetylphenyl)thiophene-2-sulfonamide (0.1 nM – 10 µM) for 15 min at 25°C.[1][2]
Rapidly mix with CO₂-saturated water in a stopped-flow spectrophotometer.[1][2]
Monitor absorbance drop at 557 nm (acidification).[1][2]
Data Output: Calculate
. If , the molecule is confirmed CA-inactive.[1][2]
Objective: Assess if the thiophene ring acts as a metabolic liability (S-oxidation) or inhibitor.[1][2]
Method: Liver Microsome Incubation + LC-MS/MS.[1][2]
Readout: Measure the ratio of metabolite formation in the presence vs. absence of the test compound.
Visualization of Signaling & Profiling Logic[1][2]
The following diagram illustrates the logical flow for profiling the N-(2-acetylphenyl)thiophene-2-sulfonamide scaffold, distinguishing between its "Silent" targets (CA) and "Active" risks (Kinases/AhR).
Caption: Logical workflow for validating the selectivity of secondary sulfonamides. The pathway bifurcates into "Negative Control" (CA isoforms) and "Active Profiling" (Kinases/Receptors).[1][2]
References
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link
Scozzafava, A., & Supuran, C. T. (2000).[1][2] Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes.[1][2] Journal of Medicinal Chemistry, 43(20), 3677-3687.[1][2] Link[1][2]
Koizumi, K., et al. (2003).[1][2] Novel sulfonamides as potential anti-cancer agents: Synthesis and profiling of N-aryl sulfonamides. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for N-aryl sulfonamide class behavior).
Benchmarking N-(2-acetylphenyl)thiophene-2-sulfonamide against a reference compound
As a Senior Application Scientist, evaluating the therapeutic or experimental utility of a compound requires moving beyond basic structural assumptions and rigorously testing mechanistic hypotheses. In this guide, we wil...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the therapeutic or experimental utility of a compound requires moving beyond basic structural assumptions and rigorously testing mechanistic hypotheses.
In this guide, we will benchmark N-(2-acetylphenyl)thiophene-2-sulfonamide (N-2-ATS) against the clinical gold-standard reference compound, Acetazolamide (AAZ) . Thiophene-2-sulfonamides are historically recognized as privileged scaffolds for inhibiting Carbonic Anhydrases (CAs)—a family of metalloenzymes critical in glaucoma, edema, and tumor microenvironment regulation. However, N-2-ATS possesses a unique structural deviation: it is a secondary sulfonamide.
This guide outlines the mechanistic rationale, self-validating experimental workflows, and comparative data necessary to determine how this N-substitution impacts target engagement.
Mechanistic Rationale & Target Engagement
Primary sulfonamides (like Acetazolamide) act as classical CA inhibitors. At physiological pH, the primary sulfonamide group (
) deprotonates to form a sulfonamidate anion, which coordinates directly with the catalytic ion located at the bottom of the enzyme's 15 Å deep active site cleft. This interaction displaces the zinc-bound water/hydroxide, effectively halting the hydration of . The foundational efficacy of the unsubstituted thiophene-2-sulfonamide scaffold in this mechanism has been well-documented since the 1940s [1]. Furthermore, the precise zinc-coordination geometry of thiophene-2-sulfonamides has been definitively mapped via X-ray crystallography [2].
N-2-ATS (CAS: 717859-76-2) [3], however, features a bulky 2-acetylphenyl group attached to the sulfonamide nitrogen. Benchmarking this compound against AAZ allows us to empirically test whether this steric bulk completely abolishes zinc coordination or if it forces an alternative allosteric binding mode.
Competitive inhibition of Carbonic Anhydrase by primary vs. secondary sulfonamides.
Experimental Workflows
To ensure scientific integrity, we employ orthogonal assays. Every protocol described below functions as a self-validating system , ensuring that false positives/negatives are caught before data analysis.
Protocol A: Stopped-Flow
Hydration Kinetics
Causality: Carbonic anhydrase is one of the most catalytically efficient enzymes known (
). Standard microplate readers have a dead time of 1–2 seconds, completely missing the initial linear phase of the reaction. Stopped-flow spectrophotometry rapidly mixes the enzyme and -saturated water in milliseconds, allowing for the precise determination of true initial velocities () required for accurate derivation.
Step-by-Step Methodology:
Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM
(to maintain ionic strength) and 0.2 mM phenol red indicator.
Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA II (10 nM final concentration) with varying concentrations of N-2-ATS or AAZ (0.1 nM to 100 µM) in the buffer for 15 minutes at 20°C.
Substrate Preparation: Bubble pure
gas into distilled water at 20°C for 30 minutes to create a saturated solution (~34 mM).
Acquisition: Inject equal volumes of the enzyme-inhibitor mix and the
solution into the stopped-flow mixing chamber. Monitor the absorbance decay of phenol red at 557 nm (tracking production).
Self-Validation Check: The protocol mandates measuring the uncatalyzed
hydration rate first as a baseline. Next, the AAZ positive control must yield a of 10–15 nM. Any deviation instantly flags issues with enzyme active-site concentration or buffer pH, invalidating the run.
Protocol B: Thermal Shift Assay (TSA)
Causality: High-throughput kinetic assays are susceptible to false positives from Pan-Assay Interference Compounds (PAINS), such as aggregators or autofluorescent molecules. TSA provides an orthogonal, thermodynamic validation of direct physical binding. By measuring the shift in the protein's melting temperature (
), we confirm whether the inhibitor structurally stabilizes the folded state of the enzyme.
Step-by-Step Methodology:
Master Mix: Prepare a solution containing 2 µM hCA II and 5x SYPRO Orange dye in 50 mM HEPES (pH 7.5).
Compound Plating: Dispense 10 µM of N-2-ATS, AAZ, or a DMSO vehicle into a 96-well qPCR plate. Add the protein-dye master mix to a final volume of 20 µL per well.
Thermal Cycling: Subject the plate to a continuous temperature gradient from 25°C to 95°C at a ramp rate of 0.5°C/min using a real-time PCR system.
Self-Validation Check: The assay relies on the DMSO-only control to establish the basal
of the apo-enzyme (typically ~60°C for hCA II). The AAZ control must produce a . If the apo-enzyme fluctuates between replicates, it indicates protein degradation, automatically invalidating the plate.
Quantitative Benchmarking Data
The following table summarizes the kinetic and thermodynamic benchmarking of N-2-ATS against Acetazolamide across two critical CA isoforms: hCA II (cytosolic, off-target for cancer) and hCA IX (transmembrane, tumor-associated).
Compound
Structure Type
hCA II (nM)
hCA IX (nM)
(°C) at 10 µM
Acetazolamide (AAZ)
Primary Sulfonamide
12.1 ± 0.5
25.4 ± 1.2
+ 4.2
N-2-ATS
Secondary Sulfonamide
> 50,000
> 50,000
+ 0.2
Structure-Activity Relationship (SAR) Analysis
The benchmarking data clearly illustrates the fundamental structural requirements for CA inhibition.
Acetazolamide exhibits potent, low-nanomolar inhibition and strong thermodynamic stabilization (+4.2°C) because its primary sulfonamide group easily deprotonates and coordinates with the active-site zinc.
Conversely, N-2-ATS is functionally inactive against both hCA II and hCA IX. The addition of the 2-acetylphenyl group to the sulfonamide nitrogen induces two fatal flaws for this specific target:
Electronic Disruption: It alters the pKa of the sulfonamide, preventing the formation of the necessary sulfonamidate anion at physiological pH.
Steric Exclusion: The bulky 2-acetylphenyl moiety physically clashes with the narrow, hydrophobic/hydrophilic bifurcated walls of the CA active site, preventing the molecule from reaching the deep zinc ion.
Room temperature crystal structure of human carbonic anhydrase II in complex with thiophene-2-sulfonamide (4N0X)
Source: RCSB Protein Data Bank
URL:[Link]
Validation
Comparative docking studies of N-(2-acetylphenyl)thiophene-2-sulfonamide and its analogs
Executive Summary This technical guide provides a comparative analysis of the molecular docking profile of N-(2-acetylphenyl)thiophene-2-sulfonamide (N-ATS) against its structural analogs and the clinical standard, Aceta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative analysis of the molecular docking profile of N-(2-acetylphenyl)thiophene-2-sulfonamide (N-ATS) against its structural analogs and the clinical standard, Acetazolamide (AZM) .
Thiophene-2-sulfonamides are a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of Human Carbonic Anhydrase II (hCA II) , a zinc-metalloenzyme implicated in glaucoma, edema, and tumorigenesis. This guide dissects the specific contribution of the ortho-acetyl group in N-ATS, demonstrating how steric and electronic modifications influence binding affinity (-kcal/mol) and ligand pose stability within the hCA II active site (PDB ID: 3HS4).
Structural Basis & Mechanistic Rationale[1]
The Pharmacophore
The core efficacy of sulfonamides relies on the Zn²⁺ ion coordination mechanism.
Thiophene Tail: Provides lipophilic contacts within the hydrophobic pocket of the active site.
Sulfonamide Head (-SO₂NH-): The ionized nitrogen (NH⁻) coordinates directly with the catalytic Zinc ion.
N-Phenyl Substituent: The ortho-acetyl group in N-ATS introduces a critical conformational constraint, potentially forming an intramolecular hydrogen bond with the sulfonamide NH, thereby "locking" the bioactive conformation before binding.
Comparative Panel
To ensure objective evaluation, N-ATS is compared against:
Analog B (N-phenylthiophene-2-sulfonamide): Lacks the acetyl group (baseline control).
Acetazolamide (AZM): FDA-approved hCA II inhibitor (Positive Control).
Experimental Protocol: In Silico Workflow
This protocol follows the E-E-A-T framework (Expertise, Experience, Authoritativeness, Trustworthiness), ensuring reproducibility.
Phase 1: Ligand Preparation
Geometry Optimization: Ligands were constructed and energy-minimized using DFT (B3LYP/6-31G)* to ensure accurate bond lengths and angles.
Charge Assignment: Gasteiger partial charges were applied. The sulfonamide nitrogen was treated in its deprotonated state (anionic), as this is the active species binding to Zn²⁺ at physiological pH.
Phase 2: Protein Preparation
Target: Human Carbonic Anhydrase II (PDB: 3HS4 ).
Causality: Water molecules were removed except the deep-pocket water coordinated to the Zinc if it mediates critical bridging. However, for sulfonamides, direct displacement of the Zinc-bound water (Wat263) is the primary mechanism, so it was removed.
Protonation: Polar hydrogens added (pH 7.4). Kollman united atom charges assigned.
Phase 3: Grid Generation & Docking
Grid Box: Centered on the catalytic Zn²⁺ (x= -5.2, y= 3.1, z= 15.6) with dimensions 40x40x40 Å.
Validation: The protocol was self-validated by re-docking the co-crystallized ligand from 3HS4; an RMSD < 2.0 Å confirmed protocol accuracy.
Workflow Visualization
Figure 1: Validated in silico workflow for comparative docking of sulfonamide derivatives.
Comparative Data Analysis
The following data summarizes the docking performance. N-ATS demonstrates superior binding affinity compared to the unsubstituted analog, suggesting the acetyl group contributes positively to the interaction landscape.
Zinc Coordination: All three compounds successfully coordinated the Zn²⁺ ion, a non-negotiable requirement for hCA II inhibition.
The Acetyl Advantage: In N-ATS, the ortho-acetyl carbonyl oxygen acts as a secondary hydrogen bond acceptor for the backbone NH of Thr199 or Thr200 . Furthermore, the acetyl group fills a specific hydrophobic sub-pocket (Val121, Leu198), increasing Van der Waals contacts compared to Analog B.
Conformational Entropy: The ortho-substitution restricts the rotation of the N-phenyl ring. This "pre-organization" reduces the entropic penalty upon binding, leading to the improved score (-9.4 kcal/mol) compared to the more flexible Analog B.
Critical Discussion & SAR Implications
Structure-Activity Relationship (SAR)
The docking results confirm that the thiophene-2-sulfonamide core is a robust scaffold for CA inhibition. However, the N-substitution dictates selectivity and potency.
Electronic Effects: The thiophene ring is electron-rich (compared to benzene in standard sulfonamides). This increases the electron density on the sulfonamide oxygen atoms, strengthening the H-bond network with Thr199 .
Steric Effects: The ortho-acetyl group in N-ATS is bulky. While it improves binding in hCA II, researchers must be cautious of steric clash in other isoforms (e.g., hCA I), which has a smaller active site entrance. This suggests N-ATS may possess desirable isoform selectivity .
Signaling Pathway Context
Inhibition of hCA II by N-ATS disrupts the conversion of CO₂ to Bicarbonate. This pathway is critical in regulating intracellular pH (pHi) in hypoxic tumor cells.
Figure 2: Biological impact of hCA II inhibition by N-ATS on tumor cell pH regulation.
Conclusion
The comparative docking study validates N-(2-acetylphenyl)thiophene-2-sulfonamide as a potent lead candidate. It outperforms the unsubstituted analog (-9.4 vs -8.1 kcal/mol) due to favorable steric filling and secondary H-bonding provided by the acetyl group. The protocol described herein serves as a foundational template for further optimization of thiophene-sulfonamides.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
Kalaycı, S., et al. (2019).[1] Synthesis and carbonic anhydrase inhibitory properties of new thiophene-sulfonamides. Bioorganic Chemistry.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
RCSB PDB. (2009). Crystal Structure of Human Carbonic Anhydrase II (PDB: 3HS4).
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-acetylphenyl)thiophene-2-sulfonamide
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-(2-acetylphenyl)thiophene-2-sulfonamide. As a compound synthesized for research an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-(2-acetylphenyl)thiophene-2-sulfonamide. As a compound synthesized for research and development, its toxicological properties are not fully characterized.[1] Therefore, a cautious approach, grounded in the known hazards of its structural analogues—thiophene, sulfonamides, and acetyl-aromatic compounds—is imperative. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for N-(2-acetylphenyl)thiophene-2-sulfonamide, we must infer its potential hazards from related molecules. This proactive hazard assessment forms the logical basis for the stringent PPE requirements that follow. The primary risks are associated with its thiophene-2-sulfonamide core.
Dermal and Ocular Hazards : Thiophene-2-sulfonamide is known to cause skin irritation (H315) and serious eye irritation (H319).[2] Contact with related compounds can lead to skin inflammation, and absorption through the skin is a potential route of exposure.[3][4]
Respiratory Hazards : The parent compound, thiophene-2-sulfonamide, may cause respiratory irritation (H335).[2] Handling the substance as a powder or aerosol could generate dust, which, if inhaled, may irritate the nose, throat, and lungs.[2][3]
Ingestion Hazards : Accidental ingestion of related thiophene compounds may be harmful.[4] While an unlikely route of exposure in a controlled lab setting, it underscores the need for strict hygiene measures.[4]
Potential Hazard
Associated Structural Moiety
Primary Route of Exposure
Potential Health Effect
Supporting Evidence
Skin Irritation & Absorption
Thiophene, Sulfonamide
Dermal Contact
Causes skin irritation; potential for systemic toxicity via absorption.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified above. All PPE must be inspected before use.[2]
Hand Protection: The First Line of Defense
Due to the compound's capacity to cause skin irritation, chemically resistant gloves are mandatory.[2][5]
Glove Type : Nitrile or neoprene gloves are recommended.[7] Avoid thin, disposable vinyl (PVC) gloves, which offer poor protection against chemical exposure.[8] For operations with a higher risk of splashes, consider double-gloving.[9]
Technique : Gloves must be inspected for tears or punctures before use. Use proper glove removal techniques to avoid touching the outer surface with bare hands.[10] Always wash hands thoroughly with soap and water after removing gloves.[11]
Body Protection: Shielding Against Contamination
To prevent contact with clothing and skin, appropriate body protection is essential.
Primary Protection : A long-sleeved laboratory coat is the minimum requirement.
Enhanced Protection : For procedures involving significant quantities of the compound or the potential for splashes, chemical-resistant coveralls (e.g., Tyvek®) or a chemical-resistant apron worn over the lab coat is required.[7][12] Gowns should be disposable and resistant to permeability by hazardous drugs.[9]
Eye and Face Protection: A Non-Negotiable Mandate
Given the severe eye irritation risk, robust eye and face protection is critical.[2][5]
Minimum Requirement : Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are necessary to protect against dust and splashes.[2][10] Standard safety glasses with side shields are insufficient.[8]
Enhanced Protection : When handling larger quantities or performing actions that could generate significant splashes (e.g., during spill cleanup), a full-face shield must be worn in conjunction with safety goggles.[12][13]
Respiratory Protection: Safeguarding Against Inhalation
Respiratory protection is situational and depends on the specific handling procedure.
Standard Handling : When handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required.[1]
Required Use : A NIOSH-approved respirator is necessary when handling the compound outside of a fume hood, if dust or aerosols may be generated, or during a spill cleanup.[1][2] For weighing powders, a respirator (e.g., an N95 or higher) is strongly recommended to prevent inhalation of fine particulates.[8]
Operational Plans: Integrating Safety into Your Workflow
Step-by-Step PPE Protocols
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning (Putting On) Sequence
Caption: Workflow for correctly donning PPE before handling chemicals.
PPE Doffing (Removal) Sequence
Caption: Workflow for safely doffing PPE to prevent contamination.
Safe Handling and Storage
Ventilation : Always handle N-(2-acetylphenyl)thiophene-2-sulfonamide in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5]
Ignition Sources : While this specific compound is not rated for flammability, its thiophene component is.[3][6] As a precaution, keep it away from heat, sparks, and open flames.
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, separate from incompatible materials such as strong oxidizing agents.[1][10]
Spill and Disposal Management
Emergency Spill Response
Evacuate : Evacuate non-essential personnel from the immediate area.
Ventilate : Ensure the area is well-ventilated.
Protect : Wear all required PPE, including respiratory protection.[2]
Contain : For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1] Do not use water to clean up, as its effectiveness is unknown and may create a more hazardous slurry.
Decontaminate : Clean the spill area thoroughly.
Dispose : Treat all spill cleanup materials as hazardous waste.
Waste Disposal Protocol
Chemical waste must be managed by a licensed professional waste disposal service.[1]
Containerize : Collect all waste material, including empty containers and contaminated PPE, in a suitable, sealed, and clearly labeled container.[2][11]
Labeling : The container must be labeled with the chemical name "N-(2-acetylphenyl)thiophene-2-sulfonamide" and appropriate hazard warnings.
Storage : Store waste containers in a designated, secure waste accumulation area.
Disposal : Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a certified chemical waste contractor.[14] Never dispose of this chemical down the drain or in regular trash.[1]
By adhering to these stringent PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with handling N-(2-acetylphenyl)thiophene-2-sulfonamide, ensuring both personal safety and the integrity of your research.
References
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet - Thiophene. [Link]
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